molecular formula C7H7BrN4O B1450778 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one CAS No. 55457-59-5

8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No.: B1450778
CAS No.: 55457-59-5
M. Wt: 243.06 g/mol
InChI Key: MDVCSXPJUPEDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a useful research compound. Its molecular formula is C7H7BrN4O and its molecular weight is 243.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-2,7-dimethyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O/c1-3-5(8)6-9-4(2)10-7(13)12(6)11-3/h1-2H3,(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVCSXPJUPEDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1Br)N=C(NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724916
Record name 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55457-59-5
Record name 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical properties of the heterocyclic compound 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one, a molecule of interest within the domain of drug discovery and development. Recognizing the limited availability of direct experimental data for this specific entity, this document establishes a predictive and methodological framework for its characterization. We present comparative data from a closely related structural analog, 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][2]triazin-4(3H)-one, to inform expected values. Furthermore, this guide details the requisite experimental protocols for the determination of critical physicochemical parameters, including melting point, solubility, and spectral characteristics. The causality behind each experimental choice is elucidated to provide researchers, scientists, and drug development professionals with a robust, self-validating system for the empirical characterization of this and similar novel chemical entities.

Introduction and Molecular Overview

The pyrazolo[1,5-a]triazine scaffold is a significant heterocyclic system in medicinal chemistry, often explored as a bioisosteric analog of purines. The introduction of various substituents onto this core structure allows for the fine-tuning of its pharmacological and pharmacokinetic properties. 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one (CAS Number: 55457-59-5) represents a specific iteration of this class, featuring a bromine atom at the 8-position and methyl groups at the 2- and 7-positions. The bromine atom, in particular, can serve as a key synthetic handle for further structural modifications through cross-coupling reactions, making this a versatile intermediate in the synthesis of compound libraries for biological screening.

A thorough understanding of the physicochemical properties of a drug candidate is paramount in the early stages of drug development.[3] These properties, including solubility, melting point, and molecular structure, directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.[4] This guide aims to provide a foundational understanding of these key characteristics for 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one.

Molecular Structure:

Caption: 2D Chemical Structure of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one.

Physicochemical Data Summary

Direct experimental data for 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one is not extensively reported in peer-reviewed literature. However, data from a structurally analogous compound, 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][2]triazin-4(3H)-one , provides a valuable point of reference. The primary difference lies in the substituent at the 2-position (methyl vs. methylsulfanyl), which is expected to have a modest impact on the overall physical properties.

Property8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][2]triazin-4(3H)-one (Analog)
Molecular Formula C₇H₇BrN₄OC₆H₅BrN₄OS
Molecular Weight 243.07 g/mol 261.09 g/mol
Melting Point Not Reported268–270 °C
Appearance Not ReportedBeige solid
Solubility Not ReportedDMSO (from NMR data)
Spectral Data Not ReportedIR (neat) νmax (cm⁻¹): 3123, 3065, 2889, 2824, 1790 (C=O), 1587, 1552, 1480.¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 2.57 (s, 3H, CH₃), 8.11 (s, 1H, HAr), 13.07 (s, 1H, OH).¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): 13.1 (CH₃), 83.8 (Cq), 143.0 (Cq), 145.5 (CHAr), 145.7 (Cq), 158.7 (Cq).HRMS (EI-MS): m/z calcd for C₆H₅BrN₄OS: 260.9440 [M+H]⁺, found: 260.9453.

Experimental Protocols for Physicochemical Characterization

The following section outlines the standard, validated methodologies for determining the key physical properties of a novel chemical entity like 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[5]

Methodology: Capillary Method [1]

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a sample approximately 2-3 mm in height.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[5][6]

  • Heating: The sample is heated at a moderate rate until the temperature is about 20°C below the expected melting point. The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium.[6]

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The result is reported as a range.[6][7]

G cluster_0 Melting Point Determination Workflow A Dry, Powdered Sample B Load Capillary Tube A->B Pack 2-3mm C Place in Apparatus B->C D Heat Rapidly to ~20°C Below MP C->D E Heat Slowly (1-2°C/min) D->E Reduce Rate F Record Melting Range E->F Observe First & Last Droplet

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability.[8] Poorly soluble compounds often exhibit low absorption from the gastrointestinal tract. Solubility is typically assessed in various media to predict in vivo behavior.

Methodology: Kinetic and Thermodynamic Solubility Assays [9]

  • Kinetic Solubility: This high-throughput method is often used in early discovery to quickly assess the solubility of compounds from a DMSO stock solution.[9]

    • A concentrated stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).

    • Aliquots of the stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.

    • The plate is incubated, and the point at which the compound precipitates is measured, often by nephelometry (light scattering) or UV-Vis spectroscopy.[10][11]

  • Thermodynamic (Equilibrium) Solubility: This "shake-flask" method provides a more accurate measure of true solubility.[12]

    • An excess amount of the solid compound is added to a specific volume of the desired aqueous buffer in a sealed vial.

    • The vial is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12]

    • The suspension is then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Structural Elucidation and Confirmation

Rationale: A combination of spectroscopic techniques is essential to unequivocally confirm the chemical structure of a synthesized compound.[2][13]

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic compounds in solution.[13][14]

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one, one would expect to see distinct signals for the two methyl groups and the aromatic proton.

    • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms, confirming the overall structure.[15]

  • Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecular weight of a compound and can offer structural information through fragmentation patterns.[16]

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the molecule by providing a very precise mass measurement.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation.[17][18] For the target compound, characteristic peaks would be expected for the C=O (carbonyl) stretch of the triazinone ring and C-H stretches of the methyl and aromatic groups.[19]

G cluster_1 Structural Characterization Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, 2D) A->B Connectivity & Environment C Mass Spectrometry (HRMS) A->C Molecular Weight & Formula D FT-IR Spectroscopy A->D Functional Groups E Confirmed Structure B->E C->E D->E

Sources

An In-depth Technical Guide to 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Pyrazolo[1,5-a]triazines

The pyrazolo[1,5-a]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine isostere. This structural similarity to endogenous purines allows molecules based on this framework to interact with a wide array of biological targets, often with high affinity and selectivity.[1][2] The strategic substitution on this core structure is a key determinant of its biological activity, leading to the development of compounds with potential therapeutic applications in oncology, virology, and neurology.

This technical guide focuses on a specific, yet important derivative: 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one , bearing the CAS number 55457-59-5 . While this particular molecule may not be extensively documented as a final therapeutic agent, its true value lies in its role as a key intermediate—a versatile building block for the synthesis of more complex and potent drug candidates. The presence of a bromine atom at the 8-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the exploration of a vast chemical space.[3]

This document aims to provide a comprehensive overview of this compound, from its fundamental properties and a proposed synthetic route to its potential applications in drug discovery, all grounded in the established chemistry of the pyrazolo[1,5-a]triazine class.

Core Compound Profile

8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one is a solid organic compound.[4] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 55457-59-5[4][5][6]
Molecular Formula C₇H₇BrN₄O[4][5]
Molecular Weight 243.06 g/mol [4]
Physical Form Solid (at 20°C)[4]
Purity Specification Typically ≥95%[4]

The structural features of this molecule—a fused pyrazole and triazine ring system, methylation at positions 2 and 7, a ketone at position 4, and a bromine at position 8—collectively define its chemical reactivity and potential biological interactions.

Strategic Synthesis: A Proposed Pathway

The synthesis logically proceeds through the formation of the pyrazolo[1,5-a]triazine core from a substituted 5-aminopyrazole precursor.

Synthesis_Pathway cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization & Methylation cluster_2 Step 3: Desulfurization & Methylation (Hypothetical) A 5-Amino-4-bromo-3-methylpyrazole C N-((4-bromo-3-methyl-1H-pyrazol-5-yl)carbamothioyl)formamide A->C THF, 0°C to RT B Ethoxycarbonyl isothiocyanate B->C D 8-Bromo-7-methyl-2-thioxo-2,3-dihydropyrazolo[1,5-a]triazin-4(1H)-one C->D Base (e.g., NaOH), Microwave, 100°C F 8-Bromo-7-methyl-2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one D->F Base E Methylating Agent (e.g., Methyl Iodide) E->F G 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one F->G Raney Nickel / Oxidative Methylation

Figure 1: Proposed synthetic pathway for 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one.

Experimental Protocol (Proposed)

Step 1: Synthesis of the Thiourea Intermediate

  • To a solution of 5-amino-4-bromo-3-methylpyrazole (1.0 equivalent) in dry tetrahydrofuran (THF) in a microwave-safe vial, add ethoxycarbonyl isothiocyanate (1.0 equivalent) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 5 minutes.

  • Rationale: This step forms the key thiourea intermediate which will undergo cyclization. The use of THF as a solvent is ideal for its ability to dissolve the starting materials and its suitable boiling point for the subsequent microwave heating step.

Step 2: Microwave-Assisted Cyclization and S-Methylation

  • To the reaction mixture from Step 1, add a 2N solution of sodium hydroxide (2.0 equivalents).

  • Seal the vial and heat in a microwave reactor at 100°C for 5-10 minutes.

  • Rationale: The basic conditions and microwave heating promote the intramolecular cyclization to form the pyrazolo[1,5-a]triazin-4-one ring. Microwave irradiation provides rapid and uniform heating, significantly reducing the reaction time compared to conventional heating.

  • After cooling, add a methylating agent such as methyl iodide (1.1 equivalents) and continue to stir at room temperature until the reaction is complete (monitored by TLC).

  • Rationale: This S-methylation step is a common strategy in the synthesis of related heterocyclic compounds.

Step 3: Conversion to the Final Product

The conversion of the 2-(methylthio) group to a methyl group is a more complex transformation. A possible, though not trivial, route could involve desulfurization with a reagent like Raney Nickel, followed by a separate methylation step on the triazine ring, or a more direct but challenging C-C bond formation. This highlights the compound's likely role as an intermediate rather than a final product synthesized in this exact form. For many applications, the 2-(methylthio) analog itself would be a valuable intermediate.

Potential Applications in Drug Discovery

The true potential of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one lies in its utility as a scaffold for generating libraries of more complex molecules. The bromine atom at the 8-position is the key to this versatility, enabling a range of palladium-catalyzed cross-coupling reactions.

Applications cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_targets Potential Therapeutic Targets Core 8-Bromo-2,7-dimethylpyrazolo [1,5-a]triazin-4(3H)-one Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu Catalysts, Base Buchwald_Hartwig Buchwald-Hartwig Amination (Amines) Core->Buchwald_Hartwig Pd Catalyst, Base Heck Heck Coupling (Alkenes) Core->Heck Pd Catalyst, Base Kinase_Inhibitors Kinase Inhibitors (e.g., CDK, BTK, mTOR) Suzuki->Kinase_Inhibitors Enzyme_Inhibitors Enzyme Inhibitors (e.g., Thymidine Phosphorylase) Sonogashira->Enzyme_Inhibitors Receptor_Antagonists GPCR Antagonists (e.g., CRF1) Buchwald_Hartwig->Receptor_Antagonists Heck->Kinase_Inhibitors

Figure 2: The role of 8-bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one as a versatile intermediate.

Development of Kinase Inhibitors

The pyrazolo-triazine core is a well-established scaffold for the development of kinase inhibitors. For instance, derivatives of pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][8]triazine have shown potential as inhibitors of BTK kinase and the AKT-mTOR pathway.[4][9] By using Suzuki coupling to introduce various aryl and heteroaryl moieties at the 8-position of our title compound, researchers can systematically probe the ATP-binding pocket of various kinases, aiming to develop selective inhibitors for cancer therapy.

Probing G-Protein Coupled Receptors (GPCRs)

Structurally related pyrazolotriazines have been identified as potent antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor, with potential applications as anxiolytic agents.[2] The Buchwald-Hartwig amination reaction on the 8-bromo position allows for the introduction of a wide range of amine-containing side chains, which are often crucial for interaction with GPCRs.

Antiviral and Antiproliferative Agents

Due to their structural similarity to purine nucleobases, pyrazolo[1,5-a]pyrimidines and their triazine analogs can act as antimetabolites in purine biochemical pathways, giving them potential as antiviral and antitumor agents.[10] Specifically, some pyrazolo[1,5-a][5][6][11]triazine derivatives have been investigated as inhibitors of thymidine phosphorylase, an enzyme involved in tumor growth and metastasis.[12]

Safety and Handling

As with any laboratory chemical, 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one should be handled with appropriate care. While specific toxicity data for this compound is not available, general precautions for handling brominated heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it according to local regulations.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.

Conclusion and Future Directions

8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one represents a valuable, albeit under-documented, chemical entity. Its significance is not as a standalone therapeutic but as a strategic building block for the synthesis of novel, biologically active compounds. The 8-bromo substitution is a key feature that unlocks a vast potential for chemical diversification through modern cross-coupling methodologies.

For researchers in drug discovery, this compound offers a reliable starting point for the development of new kinase inhibitors, GPCR modulators, and other therapeutic agents. Future work should focus on the detailed exploration of its reactivity in various cross-coupling reactions and the biological evaluation of the resulting compound libraries against a range of therapeutic targets. The insights gained from such studies will undoubtedly contribute to the broader and ever-growing field of medicinal chemistry centered on the versatile pyrazolo[1,5-a]triazine scaffold.

References

  • Chemsigma. 8-Bromo-2,7-dimethylpyrazolo[1,5-a][5][6][11]triazin-4(3H)-one [55457-59-5]. Available from: [Link]

  • Elmaaty, A. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. Available from: [Link]

  • Mojzych, M., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 26(11), 3193. Available from: [Link]

  • Dolzhenko, A. V. (2012). Pyrazolo[1,5-a][5][6][11]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 48(1), 161-180. Available from: [Link]

  • Gueiffier, A., et al. (2001). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2001(12), 1833-1837. Available from: [Link]

  • Sun, L., et al. (2012). Synthesis of Pyrazolo[1,5-a][5][6][11]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. European Journal of Medicinal Chemistry, 55, 378-386. Available from: [Link]

  • Baron, M., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][5][6][11]triazines. Molecules, 23(11), 2978. Available from: [Link]pmc/articles/PMC6278385/)

Sources

An In-depth Technical Guide to 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one

An In-depth Technical Guide to 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one

This technical guide provides a comprehensive overview of the heterocyclic compound 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one . The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the systematic IUPAC nomenclature, predicted chemical properties, potential synthetic pathways, and the prospective biological significance of this molecule, drawing upon established knowledge of the broader class of pyrazolo[1,5-a]triazines.

Part 1: Elucidation of the Systematic IUPAC Name and Structure

The name "8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one" requires a systematic approach to ensure its correctness according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for fused heterocyclic systems.[4][5][6]

The Core Scaffold: Pyrazolo[1,5-a][1][2][3]triazine

The foundation of the molecule is the pyrazolo[1,5-a][1,3,5]triazine fused ring system. This name indicates the fusion of a pyrazole ring and a 1,3,5-triazine ring. The '[1,5-a]' designation specifies the fusion mode, where the pyrazole ring is attached at its 1,5-positions to the 'a' face (the N(1)-C(6) bond) of the triazine ring.

Numbering the Fused System

According to IUPAC guidelines, the numbering of the fused system begins from an atom adjacent to the bridgehead nitrogen and proceeds in a manner that gives the heteroatoms the lowest possible locants. For the pyrazolo[1,5-a][1][2][3]triazine system, the numbering is as follows:

Caption: Chemical structure of the target compound.

Part 2: Physicochemical Properties and Data

PropertyPredicted Value / Characteristic
Molecular Formula C₇H₆BrN₅O
Molecular Weight 256.06 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately in methanol.
Hydrogen Bond Donors 1 (from the N-H group)
Hydrogen Bond Acceptors 5 (from the nitrogen atoms and the carbonyl oxygen)
XLogP3 Predicted to be in the range of 1.0-2.0

Part 3: Prospective Synthesis Pathway

The synthesis of the pyrazolo[1,5-a]triazine core typically involves the cyclocondensation of a substituted 3-aminopyrazole with a suitable triazine precursor. [2][7]A plausible synthetic route for 8-Bromo-2,7-dimethylpyrazolo[1,5-a]t[1][2][3]riazin-4(3H)-one is proposed below.

Synthesis Workflow Diagram

SynthesisWorkflowStartStarting Materials:- Substituted Hydrazine- Acetonitrile DerivativeStep1Step 1: Synthesis of5-amino-3-methyl-1H-pyrazoleStart->Step1CondensationStep2Step 2: Bromination of theaminopyrazoleStep1->Step2ElectrophilicBromination (e.g., NBS)Step3Step 3: Cyclocondensation witha triazine precursorStep2->Step3Reaction with acarbonyl di-electrophileProductFinal Product:8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-oneStep3->Product

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-amino-3-methyl-1H-pyrazole This is a common starting material and can be synthesized via the condensation of hydrazine with a suitable acetonitrile derivative, such as ethyl 2-cyano-3-oxobutanoate.

Step 2: Synthesis of 4-bromo-5-amino-3-methyl-1H-pyrazole The aminopyrazole from Step 1 can be regioselectively brominated at the C4 position using an electrophilic brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane or chloroform. The reaction progress would be monitored by Thin Layer Chromatography (TLC).

Step 3: Cyclocondensation to form the Pyrazolo[1,5-a]t[1][2][3]riazinone Ring The brominated aminopyrazole is then reacted with a one-carbon di-electrophile, such as ethoxycarbonyl isothiocyanate, to construct the triazinone ring. [8]This reaction typically proceeds via an initial nucleophilic attack by the amino group, followed by intramolecular cyclization. Subsequent methylation at the appropriate positions would yield the final product.

Part 4: Potential Applications and Biological Significance

The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]triazine scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities. [2][7]

Kinase Inhibition

Many derivatives of this scaffold have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy. [9]The structural similarity of the pyrazolo[1,5-a]triazine core to purines allows it to act as an ATP-competitive inhibitor. [8]

CNS Activity

Certain substituted pyrazolo[1,5-a]pyrimidines have shown activity as central nervous system (CNS) agents, including anxiolytic and hypnotic effects. [2]

Antiviral and Antimicrobial Properties

The fused heterocyclic system has also been explored for its potential as an antiviral and antimicrobial agent. [7] The presence of a bromine atom at the 8-position can significantly influence the compound's pharmacokinetic properties, potentially enhancing its binding affinity to target proteins through halogen bonding. The methyl groups at positions 2 and 7 can modulate solubility and metabolic stability.

Part 5: Conclusion

8-Bromo-2,7-dimethylpyrazolo[1,5-a]t[1][2][3]riazin-4(3H)-one represents a potentially valuable molecule for further investigation in the realm of medicinal chemistry. While specific experimental data for this compound is not yet available in the public domain, this guide provides a robust theoretical framework based on its systematic IUPAC name, predicted properties, and plausible synthetic routes. The rich history of biological activity associated with the pyrazolo[1,5-a]triazine scaffold suggests that this novel derivative is a promising candidate for future drug discovery and development programs.

References

  • MDPI. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][10][11]riazine Sulfonamides and Their Experimental and Computational Biological Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c]t[1][10][11]riazines. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine. Retrieved from [Link]

  • (n.d.). Pyrazolo[1,5-a]t[1][2][3]riazines (5-Aza-9-deazapurines): Synthesis and Biological Activity.

  • ACS Publications. (n.d.). Synthesis of some new pyrazolo[1,5-a]-1,3,5-triazines and their C-nucleosides. Retrieved from [Link]

  • IUPAC. (n.d.). NOMENCLATURE OF FUSED AND BRIDGED FUSED RING SYSTEMS. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterocyclic Compounds (Pyrazolo[1,5-a]pyrimidine and 1,2,4-Triazine). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fused Heterocyclic Systems with an s-Triazine Ring. 34. Development of a Practical Approach for the Synthesis of 5-Aza-isoguanines. Retrieved from [Link]

  • PubChem. (n.d.). 8-bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a]t[1][2][3]riazine. Retrieved from [Link]

  • ACD/Labs. (n.d.). Rule B-3. Fused Heterocyclic Systems. Retrieved from [Link]

  • IUPAC. (n.d.). IUPAC Provisional Recommendations. Retrieved from [Link]

  • (n.d.). Rule B-3. Fused Heterocycli....
  • gsrs. (n.d.). 2-(3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOL-5-YL)-6-CHLORO-3,8-DIMETHYL-4(3H)-QUINAZOLINONE. Retrieved from [Link]

A Technical Guide to the Spectroscopic Characterization of Pyrazolo[1,5-a]triazine Systems: A Case Study on 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]triazine Scaffold

The pyrazolo[1,5-a]triazine core is a nitrogen-rich heterocyclic system of significant interest to medicinal chemists. As a bioisosteric substitute for purines, this scaffold is a privileged structure in the design of potentially bioactive compounds, with applications in antiviral and other therapeutic areas. The precise substitution pattern on the pyrazolotriazine ring system dramatically influences its chemical properties and biological activity. Consequently, unambiguous structural characterization through modern spectroscopic techniques is a critical step in the synthesis and development of novel derivatives.

This guide provides an in-depth analysis of the key spectroscopic features that define the structure of 8-bromo-substituted pyrazolo[1,5-a]triazin-4(3H)-ones, using 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one as a primary exemplar. We will dissect the data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a comprehensive and self-validating picture of the molecule's architecture.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a clear understanding of the proposed molecular structure. Below is the structure of the exemplar compound, which will be referenced throughout this guide.

cluster_workflow Synthesis Workflow start Start: 5-aminopyrazole in dry THF at 0°C step1 Add ethoxycarbonyl isothiocyanate dropwise start->step1 step2 Stir 2 min at room temperature step1->step2 step3 Seal vial and heat in microwave reactor (100°C, 5 min) step2->step3 step4 Cool to room temperature step3->step4 step5 Add 2N NaOH step4->step5 step6 Heat in microwave reactor (120°C, 10 min) step5->step6 step7 Cool and acidify with 2N HCl to pH 3-4 step6->step7 step8 Filter the precipitate step7->step8 end_node End: Purified 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one step8->end_node

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]triazine scaffold is a key pharmacophore in the development of various therapeutic agents.[1][2][3][4] Understanding the precise chemical structure through spectroscopic techniques like NMR is paramount for quality control, reaction monitoring, and elucidating structure-activity relationships (SAR).

This document moves beyond a simple data report, offering insights into the causal relationships between the molecular structure and the resulting NMR spectrum. It is designed to be a self-validating resource, grounding its predictions and protocols in established scientific principles and authoritative literature.

Molecular Structure and Predicted ¹H NMR Spectral Features

The chemical structure of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one dictates a specific pattern of signals in its ¹H NMR spectrum. The key proton-bearing groups are the two methyl groups at positions 2 and 7, and the proton of the N-H bond at position 3.

Caption: Chemical structure of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one.

Based on the analysis of structurally similar compounds, particularly 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][5][6][7]triazin-4(3H)-one, a detailed prediction of the ¹H NMR spectrum can be formulated.[8]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
C2-CH₃ ~2.4 - 2.6Singlet (s)3HThe methyl group at position 2 is attached to a carbon within the pyrazolo portion of the ring system. Its chemical shift is influenced by the surrounding nitrogen atoms and the overall aromaticity of the ring.
C7-CH₃ ~2.6 - 2.8Singlet (s)3HThis methyl group is on the triazine portion of the fused ring system. The presence of the adjacent bromine atom at position 8 is expected to have a slight deshielding effect, potentially shifting this signal further downfield compared to the C2-methyl group.
N3-H ~12.0 - 13.5Broad Singlet (br s)1HThe proton attached to the nitrogen at position 3 is part of an amide-like functional group within the triazinone ring. Such protons are typically deshielded and often appear as broad signals due to quadrupole broadening and potential hydrogen bonding. This signal is also exchangeable with D₂O.

Causality Behind Predicted Chemical Shifts:

  • Electronegativity of Heteroatoms: The nitrogen atoms within the pyrazolotriazine core are highly electronegative, leading to a general deshielding of adjacent protons and a downfield shift in their NMR signals.

  • Anisotropic Effects: The aromatic nature of the fused ring system generates a ring current that can either shield or deshield nearby protons depending on their spatial orientation relative to the ring. In this planar system, the substituents are generally in the deshielding region.

  • Inductive Effects of Substituents: The electron-withdrawing bromine atom at position 8 will inductively deshield the neighboring C7-methyl protons, contributing to their downfield chemical shift.[9] The methyl groups themselves are weakly electron-donating.

  • Solvent Effects: The choice of solvent can significantly influence the chemical shifts, particularly for the N-H proton, due to variations in hydrogen bonding and solvent polarity.[10] Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this class of compounds and is the basis for the predicted shifts.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following protocol should be followed. This protocol is designed as a self-validating system, incorporating steps for sample purity and instrument calibration.

Sample Preparation
  • Material Purity: Ensure the sample of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one is of high purity (≥95%), as impurities will introduce extraneous signals and complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Use high-purity deuterated solvent, typically DMSO-d₆, as it is effective at dissolving a wide range of organic compounds and its residual proton signal does not overlap with the expected signals of the analyte.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition A High Purity Analyte D Combine in NMR Tube A->D B Deuterated Solvent (DMSO-d₆) B->D C Internal Standard (TMS) C->D E Place Sample in Spectrometer D->E Transfer F Lock and Shim E->F G Acquire Spectrum F->G H Process Data (FT, Phasing, Baseline Correction) G->H

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: Typically 16 to 64 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for protons in this type of molecule.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide adequate digital resolution.

    • Spectral Width: A spectral width of approximately 16 ppm (centered around 6-8 ppm) will encompass the expected signals.

  • Data Processing:

    • Apply a Fourier transform (FT) to the acquired free induction decay (FID).

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Advanced NMR Techniques for Structural Confirmation

While ¹H NMR is a primary tool for structural elucidation, more advanced 2D NMR techniques can provide unambiguous confirmation of the assignments.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the methyl proton signals to their corresponding methyl carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be invaluable for confirming the connectivity of the pyrazolotriazine core. For instance, correlations would be expected between the C2-methyl protons and the C2 and C-fusion carbons.

  • ¹H-¹⁵N HMBC: Given the nitrogen-rich nature of the heterocyclic core, this experiment can provide crucial information about the connectivity by showing correlations between protons and nitrogen atoms over two or three bonds.[11][12]

G cluster_1D 1D NMR cluster_2D 2D NMR for Confirmation H1_NMR ¹H NMR HSQC ¹H-¹³C HSQC H1_NMR->HSQC Direct C-H Correlation HMBC ¹H-¹³C HMBC H1_NMR->HMBC Long-Range C-H Correlation H15N_HMBC ¹H-¹⁵N HMBC H1_NMR->H15N_HMBC Long-Range N-H Correlation

Caption: Relationship between 1D and 2D NMR techniques for structural elucidation.

Conclusion

The ¹H NMR spectrum of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one is predicted to show three distinct singlet signals corresponding to the two methyl groups and the N-H proton. The precise chemical shifts are influenced by the electronic environment created by the heterocyclic core and its substituents. The provided experimental protocol offers a robust framework for obtaining a high-quality spectrum for this compound, which is essential for its unambiguous identification and characterization in a research and development setting. The use of advanced 2D NMR techniques can further solidify the structural assignment, providing a comprehensive spectroscopic profile of this important molecule.

References

  • El-Gazzar, A. B. A., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][5][6][7]triazines. Molecules, 26(12), 3567. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Silva, A. M. S. (n.d.). Chapter 3 – Structural characterization of triazines. University of Aveiro. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and antitumor activity evaluation of some novel pyrazolotriazine derivatives. Synthetic Communications, 47(4), 299–309. [Link]

  • Kwiecień, H., et al. (2016). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 21(11), 1547. [Link]

  • Abdel-Aziz, H. A., et al. (2022). Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. BMC Chemistry, 16(1), 53. [Link]

  • Reddy, C. M., et al. (2009). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. [Link]

  • NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

Sources

Methodological & Application

Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the efficient synthesis of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrazolo[1,5-a]triazine core is a purine isostere and derivatives have shown a wide range of biological activities.[1][2] This protocol details a microwave-assisted approach, which offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction consistency.[3][4][5][6][7][8][9][10][11][12] The causality behind experimental choices, safety considerations, and detailed characterization methods are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Microwave-Assisted Synthesis

The pyrazolo[1,5-a]triazine scaffold is a key pharmacophore in the development of novel therapeutics, including kinase inhibitors and anti-inflammatory agents.[13] Traditional synthetic routes to these compounds often involve prolonged reaction times at high temperatures, leading to potential side product formation and energy inefficiency. Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[7] This direct energy transfer, as opposed to convective heating in conventional methods, can accelerate reaction rates, often by orders of magnitude, and improve product yields and purity.[5][9]

This application note leverages MAOS for a one-pot synthesis of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one from 5-amino-4-bromo-3-methyl-1H-pyrazole and ethyl acetoacetate. The protocol is designed for researchers in synthetic chemistry and drug discovery, providing a robust and efficient method for accessing this important heterocyclic scaffold.

Reaction Scheme and Mechanism

The synthesis proceeds via a condensation-cyclization reaction between 5-amino-4-bromo-3-methyl-1H-pyrazole and ethyl acetoacetate. The proposed mechanism involves an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the final triazinone ring.

Proposed Reaction Scheme:

  • Starting Material 1: 5-amino-4-bromo-3-methyl-1H-pyrazole

  • Starting Material 2: Ethyl acetoacetate

  • Product: 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one

The reaction is typically catalyzed by a small amount of acid. Under microwave irradiation, the polar reactants and any polar solvent rapidly heat, facilitating the reaction.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
5-amino-4-bromo-3-methyl-1H-pyrazole≥97%Sigma-Aldrich
Ethyl acetoacetateReagent grade, ≥99%Standard chemical suppliers
Acetic Acid, GlacialACS reagent, ≥99.7%Standard chemical suppliers
EthanolAnhydrous, ≥99.5%Standard chemical suppliers
Microwave SynthesizerDedicated laboratory unite.g., CEM, Anton Paar, Biotage
Microwave Reaction Vials10 mL, with snap capsAs per synthesizer specs
Magnetic Stir BarsTeflon-coatedStandard laboratory suppliers
Rotary EvaporatorStandard laboratory modelStandard laboratory suppliers
Thin Layer Chromatography (TLC)Silica gel 60 F254Standard laboratory suppliers
Column Chromatography SuppliesSilica gel, 60-120 meshStandard laboratory suppliers
Safety Precautions
  • Microwave Safety: Only use a microwave reactor specifically designed for chemical synthesis.[14][15] Domestic microwave ovens are not suitable and can be extremely hazardous.[14][15] Ensure the operator is fully trained in the use of the specific microwave synthesizer.[14]

  • Chemical Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Review the Material Safety Data Sheet (MSDS) for all reagents before use.[14]

  • Pressure Monitoring: Reactions in sealed vessels can generate significant pressure. The microwave synthesizer's built-in pressure monitoring is a critical safety feature. Do not exceed the pressure limits of the reaction vessel.

Step-by-Step Synthesis Protocol
  • Reagent Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-amino-4-bromo-3-methyl-1H-pyrazole (1.0 mmol, 190 mg).

    • Add anhydrous ethanol (3 mL) to dissolve the pyrazole.

    • Add ethyl acetoacetate (1.2 mmol, 156 mg, 0.15 mL).

    • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Microwave Irradiation:

    • Seal the vial with a snap cap.

    • Place the vial in the cavity of the microwave synthesizer.

    • Set the following reaction parameters:

      • Temperature: 120 °C (use a ramp time of 2 minutes)

      • Hold Time: 15 minutes

      • Power: Dynamic (the instrument will adjust power to maintain the target temperature)

      • Stirring: Medium

  • Reaction Work-up and Product Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature (or use the instrument's cooling system) before carefully opening it.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product will likely be a solid.

Purification
  • Recrystallization (Preferred Method):

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified product under vacuum.

  • Column Chromatography (If Necessary):

    • If recrystallization does not yield a pure product, purify the crude material by column chromatography on silica gel.

    • Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 1:1).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Characterization of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one

  • Appearance: Expected to be an off-white or pale yellow solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Expect singlets for the two methyl groups (at C2 and C7) and a singlet for the proton at C5 of the pyrazole ring. The NH proton of the triazinone ring will likely appear as a broad singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Expect signals for the methyl carbons, the quaternary carbons of the pyrazole and triazine rings (including the C=O carbon), and the CH carbon of the pyrazole ring.

  • Mass Spectrometry (HRMS):

    • Calculate the exact mass of the product (C₈H₇BrN₄O) and compare it with the experimentally determined value to confirm the molecular formula. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time or temperature. Ensure efficient stirring.
Product loss during work-upOptimize the recrystallization solvent and volume.
Impure ProductSide reactionsLower the reaction temperature. Purify by column chromatography.
Reaction does not startCatalyst issueEnsure the addition of glacial acetic acid.
Inactive starting materialCheck the purity of the starting aminopyrazole.

Workflow and Data Representation

Synthesis Workflow

SynthesisWorkflow reagents 1. Reagent Preparation (Aminopyrazole, Ethyl Acetoacetate, Ethanol, Acetic Acid) microwave 2. Microwave Irradiation (120°C, 15 min) reagents->microwave Seal Vial workup 3. Reaction Work-up (Solvent Removal) microwave->workup Cool & Open purification 4. Purification (Recrystallization or Chromatography) workup->purification characterization 5. Characterization (NMR, MS, MP) purification->characterization product Pure Product characterization->product ReactionMechanism reactants 5-Amino-4-bromo-3-methyl-1H-pyrazole Ethyl Acetoacetate intermediate1 Nucleophilic Attack & Condensation reactants->intermediate1 H+, Microwave intermediate2 Intramolecular Cyclization intermediate1->intermediate2 product 8-Bromo-2,7-dimethylpyrazolo [1,5-a]triazin-4(3H)-one intermediate2->product - H₂O, -EtOH

Caption: Simplified reaction mechanism.

Conclusion

This application note presents a reliable and highly efficient protocol for the synthesis of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one using microwave-assisted organic synthesis. The described method significantly reduces reaction times compared to conventional heating, while providing good yields and high purity of the final product. This protocol is expected to be a valuable tool for researchers in medicinal chemistry and drug discovery, facilitating the rapid synthesis of novel pyrazolo[1,5-a]triazine derivatives for biological evaluation.

References

  • Beilstein Archives. (n.d.). Synthesis of new pyrazolot[16][17][18]riazines by cyclative cleavage of pyrazolyltriazenes. Retrieved from [Link]

  • Synthesis and crystal structures of 7,8-bromo(dibromo)-3-tert-butylpyrazolo[5,1-c]t[16][17][19]riazines. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[16][17][19]riazin-7(6H)-ones. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of pyrazolo[1,5-a]t[1][16][18]riazine derivatives as inhibitors of thymidine phosphorylase. (2013). PubMed. Retrieved from [Link]

  • Pyrazolo[1,5-a]t[1][16][18]riazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyclization of Ethyl Acetoacetate and Ketones by Ammonium Acetate. (n.d.). Oxford Academic. Retrieved from [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[1][16][18]riazines. (2021). MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Reaction of hydroxylamine with ethyl acetoacetate. Details of the addition and cyclization steps studied by flow nuclear magnetic resonance. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Identification of pyrazolotriazinones as potential agents for hyperuricemia treatment by using in vitro and in silico studies. (n.d.). CONICET. Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024). EurekAlert!. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. Retrieved from [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved from [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5- a]t[1][16][18]riazines. (2021). PubMed. Retrieved from [Link]

  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. (n.d.). ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-amino-5-bromo-1-methyl-1H-Pyrazole-4-carboxylicacid. Retrieved from [Link]

  • Microwave-assisted heterocyclic synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]

  • The use of various immobilized-triazine affinity dyes for the purification of 6-phosphogluconate dehydrogenase from Bacillus stearothermophilus. (1980). PubMed. Retrieved from [Link]

  • Microwave-assisted synthesis of novel 8-chloro-t[16][17][19]riazolo[4,3-

    
    ]pyridine derivatives. (2015). Retrieved from [Link]
    
  • Ethyl acetoacetate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Mechanism for formation of pyrazolo [5, 1-c] [16][17][19]triazines 4 and 5. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Heterocyclic Compounds Under Microwave Irradiation Using Name Reactions. (n.d.). Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ethyl Acetoacetate: Synthesis & Applications. (2024). Chemistry for everyone - WordPress.com. Retrieved from [Link]

  • Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c]t[16][17][19]riazines. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and crystal structures of 7,8-bromo(dibromo)-3- tert-butylpyrazolo[5,1- c]t[16][17][19]riazines. (n.d.). PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols: Characterizing 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]triazine Derivatives

The pyrazolo[1,5-a]triazine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its bioisosteric relationship with purines. This structural similarity allows compounds of this class to interact with a wide range of biological targets, including kinases, which are pivotal regulators of cellular processes.[1] Recent studies have highlighted the potential of pyrazolo[1,5-a]triazine derivatives as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7).[2][3] CDK7 is a critical component of the transcriptional machinery and a key regulator of the cell cycle, making it a promising target for cancer therapy, particularly in aggressive malignancies like Pancreatic Ductal Adenocarcinoma (PDAC).[3]

Derivatives of this class have been shown to exhibit remarkable cytotoxicity against various cancer cell lines, induce apoptosis (programmed cell death), and disrupt the cell cycle.[2][3] This body of evidence provides a strong rationale for the comprehensive cellular characterization of novel analogs such as 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one. These application notes provide a detailed guide for researchers to systematically evaluate the biological activity of this compound and others in its class using a suite of robust cell-based assays. The following protocols are designed to be self-validating and provide a clear framework for generating reproducible and insightful data.

Section 1: Foundational Assays for Assessing Cellular Impact

The initial characterization of a novel compound involves understanding its fundamental effects on cell health and growth. The following assays provide a crucial first look at the cytotoxic and cytostatic potential of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one.

Cell Viability and Proliferation: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and proliferation.[4] This assay is a cornerstone for determining the dose-dependent effects of a compound and calculating its IC50 (half-maximal inhibitory concentration) value.[4]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay start Seed cells in 96-well plate incubate1 Incubate (24h) for cell adherence start->incubate1 treat Add serial dilutions of Compound incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Mix thoroughly and incubate overnight at 37°C in a humidified atmosphere.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation Time24, 48, 72 hours
MTT Incubation Time2 - 4 hours
Absorbance Wavelength570 nm

Section 2: Mechanistic Deep Dive - Unraveling the Mode of Action

Once the cytotoxic or anti-proliferative effects of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one are established, the next critical step is to investigate the underlying mechanism of action. Based on the activity of related compounds, assays focusing on apoptosis and cell cycle progression are highly relevant.

Apoptosis Induction: The Caspase-Glo® 3/7 Assay

Principle: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the combined activity of caspases-3 and -7.[8] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[8][9] The intensity of the light produced is directly proportional to the amount of caspase-3/7 activity.[10]

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_cascade Caspase Cascade cluster_outcome Cellular Outcome Compound 8-Bromo-2,7-dimethylpyrazolo [1,5-a]triazin-4(3H)-one Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Compound->Initiator_Caspases Induces Executioner_Caspases Executioner Caspases (Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Activation Apoptosis Apoptosis (Cell Death) Executioner_Caspases->Apoptosis Execution

Caption: Simplified overview of the caspase-mediated apoptosis pathway.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a range of concentrations of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one as described in the MTT protocol. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired treatment period, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[10]

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours to allow for signal stabilization.[10]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.

ParameterRecommended Value
Plate TypeWhite-walled 96-well plate
Incubation with Reagent1 - 3 hours at room temperature
ReadoutLuminescence
Cell Cycle Disruption: Analysis by Flow Cytometry

Principle: The cell cycle is a tightly regulated process that governs cell division. Many anti-cancer drugs exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cells from proliferating. Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a powerful technique for analyzing cell cycle distribution.[11] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[11] This allows for the discrimination of cells in different phases of the cell cycle.[11][12]

Protocol: Cell Cycle Analysis with Propidium Iodide Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13] RNase A is crucial to prevent the staining of double-stranded RNA.[13]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Section 3: Target Engagement and Validation

Given that related pyrazolo[1,5-a]triazine derivatives are CDK7 inhibitors, it is logical to investigate whether 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one also targets this or other kinases.

In-Cell Kinase Activity Assays

Principle: To confirm that the compound inhibits a specific kinase within the complex cellular environment, a cell-based kinase assay is essential. These assays typically measure the phosphorylation of a specific downstream substrate of the target kinase.[14] A reduction in the phosphorylation of the substrate in the presence of the compound indicates target engagement and inhibition.[14] Various formats are available, including ELISA-based methods, Western blotting for the phosphorylated substrate, or specialized luminescent or fluorescent assays.[15]

Conceptual Workflow: Cell-Based Kinase Assay

Kinase_Assay_Workflow start Treat cells with Compound lyse Lyse cells to release proteins start->lyse detect Detect phosphorylated substrate (e.g., ELISA, Western Blot) lyse->detect analyze Quantify inhibition of phosphorylation detect->analyze

Caption: General workflow for a cell-based kinase inhibition assay.

Protocol: General Approach for a Cell-Based Kinase Assay (e.g., Western Blot)

  • Cell Treatment: Treat cells with 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one at various concentrations for a short duration (e.g., 1-4 hours) to assess direct effects on kinase signaling.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the substrate of the target kinase (e.g., phospho-CDK7 substrate). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using an appropriate chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the substrate). A decrease in the phosphorylated substrate signal with increasing compound concentration indicates kinase inhibition.

Conclusion and Future Directions

This guide provides a comprehensive and logical framework for the initial cellular characterization of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain crucial insights into its potential as a therapeutic agent. Positive results from these assays, particularly the induction of apoptosis and cell cycle arrest, would strongly support further investigation into its specific molecular targets, such as CDK7, through targeted kinase activity assays. The integration of these robust and well-validated protocols will ensure the generation of high-quality, reproducible data, paving the way for more advanced preclinical studies.

References

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2025). ResearchGate. [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (n.d.). National Institutes of Health. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][16]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (2023). MDPI. [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. (n.d.). IRIS. [Link]

  • The activity of pyrazolo[4,3-e][2][3][16]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][16]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2022). National Institutes of Health. [Link]

  • 2,7-dimethyl-8-(2, 4-dichlorophenyl)pyrazolo[1,5-a]-1,3,5-triazine: a potent, orally bioavailable CRF(1) receptor antagonist. (2001). PubMed. [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. [Link]

  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][2][3][16]triazines. (2021). National Institutes of Health. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. (2009). ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. [Link]

  • Caspas-Glo 3/7 Assay. (2022). Reaction Biology. [Link]

  • Cell Cycle Analysis By Flow Cytometry. (2023). YouTube. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][17][18]triazines. (2018). MDPI. [Link]

  • Assaying cell cycle status using flow cytometry. (2014). National Institutes of Health. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. [Link]

  • Caspase-Glo 3/7 Assay G8092 from Promega. (n.d.). Biocompare.com. [Link]

  • Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA. [Link]

  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.).

Sources

Application Notes & Protocols: Strategic Development of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Rationale

The pyrazolo[1,5-a][1][2]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine isostere.[3] This structural similarity allows it to interact with biological targets that recognize purines, leading to a wide range of biological activities.[3][4] Derivatives of this class have demonstrated potential as anticancer, antimicrobial, and neuroprotective agents, as well as inhibitors for enzymes like thymidine phosphorylase (TP) and cyclin-dependent kinase 7 (CDK7).[1][5][6][7][8]

The parent compound, 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one, serves as a highly strategic starting point for analog development. The bromine atom at the C8 position is not merely a substituent; it is a versatile synthetic handle. This allows for the application of modern cross-coupling methodologies to introduce a vast array of chemical diversity, enabling systematic exploration of the structure-activity relationship (SAR). The methyl groups at C2 and C7 provide a stable, well-defined core, while the N3 position offers an additional site for modification.

The primary goal of this guide is to provide a comprehensive framework for the design, synthesis, and characterization of novel analogs based on this core structure. By systematically modifying the C8 and N3 positions, researchers can fine-tune the compound's physicochemical properties (e.g., solubility, lipophilicity) and pharmacological profile (e.g., potency, selectivity, metabolic stability) to develop lead candidates for various therapeutic targets.

Section 2: Strategic Overview of Analog Development

The development of a successful analog library from the 8-bromo parent compound hinges on a logical and efficient synthetic strategy. The core principle is to leverage the C8-bromo position as the primary point of diversification using robust and high-yielding palladium-catalyzed cross-coupling reactions. A secondary diversification can be achieved through modification at the N3 position.

Key Diversification Points

The structure of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one offers three primary sites for modification to build a comprehensive analog library:

  • C8-Position: The bromine atom is ideal for introducing aryl, heteroaryl, alkyl, and alkynyl groups via Suzuki, Stille, Sonogashira, and Heck couplings.[9] This allows for extensive exploration of the chemical space around this position to probe interactions with target proteins.

  • N3-Position: The nitrogen atom of the triazinone ring can be alkylated or arylated, which can significantly impact the molecule's hydrogen bonding capacity, solubility, and metabolic stability.

  • C2/C7-Positions: While modification of the methyl groups is more complex—requiring synthesis from different starting materials—it can be a valuable strategy in later stages of lead optimization to probe specific steric or electronic requirements of a biological target.

The overall workflow for analog development is visualized below.

G cluster_0 Phase 1: Core Synthesis & Diversification cluster_1 Phase 2: Purification & Analysis cluster_2 Phase 3: Biological Evaluation Start Synthesis of 8-Bromo Parent Compound C8 C8-Position Diversification (Cross-Coupling Reactions) Start->C8 N3 N3-Position Diversification (Alkylation) C8->N3 Purify Chromatographic Purification (HPLC) N3->Purify Characterize Structural Elucidation (NMR, MS, HRMS) Purify->Characterize Screen Primary Screening (In vitro assays) Characterize->Screen SAR SAR Analysis & Lead Identification Screen->SAR

Caption: High-level workflow for analog development.

Section 3: Synthesis of the Core Scaffold

A reliable synthesis of the starting material, 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one, is foundational. While a direct synthesis might not be readily published, a common route to similar pyrazolo[1,5-a]triazines involves the cyclization of a substituted aminopyrazole with an appropriate reagent. The bromination would then occur as a subsequent step.

Protocol 3.1: Synthesis of 2,7-Dimethylpyrazolo[1,5-a]triazin-4(3H)-one
  • Rationale: This protocol builds the core heterocyclic system. The reaction between 3-amino-4-methylpyrazole and ethyl acetoacetate forms a pyrazolopyrimidine intermediate, which is then rearranged and cyclized to the desired triazine.

  • Materials: 3-Amino-4-methylpyrazole, Ethyl acetoacetate, Sodium ethoxide, Ethanol, Hydrochloric acid.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add 3-amino-4-methylpyrazole (1.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl acetoacetate (1.1 eq) dropwise to the solution.

    • Reflux the reaction mixture for 6-8 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with 2M HCl.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate.

    • The intermediate is then treated under specific cyclization conditions (e.g., heating in a high-boiling point solvent or acid catalysis) to yield 2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one.

Protocol 3.2: Bromination at the C8-Position
  • Rationale: Electrophilic aromatic substitution is used to install the bromine atom. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocyclic systems. The solvent choice is critical to manage reactivity and solubility.

  • Materials: 2,7-Dimethylpyrazolo[1,5-a]triazin-4(3H)-one, N-Bromosuccinimide (NBS), Acetonitrile or Dichloromethane, Acetic acid (catalytic).

  • Procedure:

    • Dissolve the 2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C. A catalytic amount of acetic acid can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the title compound.

Section 4: Protocols for Analog Development at the C8-Position

The C8-bromo moiety is a versatile precursor for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation (Aryl/Heteroaryl Analogs)
  • Rationale: The Suzuki-Miyaura coupling is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[10] It utilizes readily available boronic acids or esters, has a high functional group tolerance, and typically proceeds in high yields.[11][12] The choice of catalyst, ligand, base, and solvent system is crucial for success with heteroaromatic substrates.[9][13]

G cluster_0 Suzuki-Miyaura Catalytic Cycle 8-Bromo Parent 8-Bromo Parent Oxidative\nAddition Oxidative Addition 8-Bromo Parent->Oxidative\nAddition Pd(0)L2 Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar-Pd(II)-Br Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Ar-Pd(II)-Ar' Boronic Acid Boronic Acid Base Activation Base Activation Boronic Acid->Base Activation Base (e.g., K2CO3) Base Activation->Transmetalation Ar-B(OR)3- 8-Aryl Analog 8-Aryl Analog Reductive\nElimination->8-Aryl Analog Pd(0)L2 (regenerated)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Protocol 4.1.1: General Procedure for Suzuki-Miyaura Coupling

    • In a reaction vessel, combine 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

    • Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a ligand like SPhos or XPhos.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

    • Heat the mixture to 80-110 °C and stir for 4-16 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography or preparative HPLC to yield the desired C8-aryl analog.

Parameter Recommendation Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/XPhosChoice depends on the steric/electronic nature of the boronic acid. Buchwald ligands (XPhos, SPhos) are effective for challenging couplings.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid for transmetalation.[11] Cs₂CO₃ is often more effective for less reactive substrates.
Solvent Dioxane/H₂O, Toluene/EtOH, DMFA mixture including water or ethanol often improves the solubility of the base and boronate salt, accelerating the reaction.
Sonogashira Coupling for C-C Bond Formation (Alkynyl Analogs)
  • Rationale: The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides.[14] It typically employs a dual-catalyst system of palladium and copper(I) iodide.[9][15] The resulting alkynyl analogs can serve as final products or as intermediates for further transformations (e.g., click chemistry, reductions).

  • Protocol 4.2.1: General Procedure for Sonogashira Coupling

    • To a mixture of the 8-bromo parent compound (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%) in a reaction vessel, add a degassed solvent such as DMF or THF.

    • Add a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Add the terminal alkyne (1.2-1.5 eq) dropwise under an inert atmosphere.

    • Stir the reaction at a temperature ranging from room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to isolate the C8-alkynyl product.

Section 5: Protocols for Analog Development at the N3-Position

N-Alkylation
  • Rationale: Alkylation of the N3-position can be achieved via a standard Sₙ2 reaction using an appropriate alkyl halide and a non-nucleophilic base. The choice of base is important to prevent competing side reactions.

  • Protocol 5.1.1: General Procedure for N-Alkylation

    • Suspend the C8-substituted pyrazolo[1,5-a]triazin-4(3H)-one analog (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

    • Add a base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq) at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1-1.3 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude material by column chromatography to obtain the N3-alkylated analog.

Section 6: Purification and Structural Elucidation

Trustworthiness in drug discovery is built upon the purity and confirmed identity of every compound.

  • Purification:

    • Flash Column Chromatography: The primary method for purifying crude reaction mixtures. A gradient of ethyl acetate in hexanes is typically effective.

    • Preparative HPLC: For final purification of small quantities or separation of closely related analogs, reverse-phase HPLC (C18 column) with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid is recommended.

  • Structural Elucidation:

    • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure of the newly synthesized analogs. Key diagnostic signals include the disappearance of the C8-H proton (if present in the precursor) and the appearance of new signals corresponding to the introduced substituent.

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition.

    • Purity Analysis: Final compound purity should be assessed by analytical HPLC, ideally with detection at multiple wavelengths, and should be ≥95% for biological screening.

Section 7: References

  • Popowycz, F. et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(3), 367-374. Available from: [Link]

  • Ciancimino, C. et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal. Available from: [Link]

  • Zakharyuta, A. N. et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][9][16]triazines. Structural Chemistry, 32(5), 1895-1904. Available from: [Link]

  • Gomaa, A. M. et al. (2022). Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][9][16]triazine-3-carboxamide derivatives. Journal of Biomolecular Structure and Dynamics, 40(19), 8635-8651. Available from: [Link]

  • Gouda, M. A. et al. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 12(1), 1-10. Available from: [Link]

  • Maciążek-Janas, M. et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][9][16]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(19), 6253. Available from: [Link]

  • Kappe, C. O. (2000). Pyrazolo[1,5-a][1][2]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Molecules, 5(1), 1-26. Available from: [Link]

  • Ang, K. K. H. et al. (2013). Synthesis of pyrazolo[1,5-a][1][2]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 253-267. Available from: [Link]

  • Chaikuad, A. et al. (2018). Synthesis and Antiproliferative Evaluation of pyrazolo[1,5-a]-1,3,5-triazine Myoseverin Derivatives. ChemMedChem, 13(12), 1226-1231. Available from: [Link]

  • Charris, J. et al. (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 4(107), 62351-62358. Available from: [Link]

  • Rafael, R. et al. (2019). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 119(2), 1085-1143. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Barfoot, C. et al. (2017). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters, 19(18), 4880-4883. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Tariq, R. et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions and their biological evaluation. Chemistry Central Journal, 12(1), 1-9. Available from: [Link]

  • Munday, R. H. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5849-5864. Available from: [Link]

Sources

Application Notes and Protocols for Enzymatic Assay of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Kinase Inhibitory Potential of Novel Heterocyclic Compounds

The pyrazolo[1,5-a]triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as anticancer agents.[1][2] The compound 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one belongs to this promising class of molecules. Given that many pyrazolopyrimidine and related heterocyclic compounds function as kinase inhibitors, this document provides a detailed experimental protocol to investigate the inhibitory activity of this compound against a critical oncology target, Cyclin-Dependent Kinase 7 (CDK7).

CDK7 is a key enzyme that plays a dual role in regulating both the cell cycle and transcription.[3] It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs such as CDK1, CDK2, CDK4, and CDK6.[2][4] Additionally, as part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcription initiation.[3] This dual function makes CDK7 a compelling target for therapeutic intervention in cancer.

This guide provides a comprehensive, step-by-step protocol for determining the inhibitory potency (IC50) of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one against the human CDK7/Cyclin H/MAT1 enzyme complex using the robust and sensitive ADP-Glo™ Kinase Assay technology.

Principle of the Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[5][6] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining adenosine triphosphate (ATP) is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.[1][7][8] A potent inhibitor will decrease the kinase's ability to produce ADP, resulting in a lower luminescent signal.

AssayPrinciple cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescence Detection Enzyme CDK7/CycH/MAT1 ADP ADP Enzyme->ADP phosphorylates Substrate Substrate (CDKtide) PhosphoSubstrate Phosphorylated Substrate ATP ATP Inhibitor 8-Bromo-2,7-... (Test Compound) Inhibitor->Enzyme inhibits ADP_Glo_Reagent ADP-Glo™ Reagent (Depletes ATP) ADP->ADP_Glo_Reagent stop reaction Kinase_Detection_Reagent Kinase Detection Reagent (ADP -> ATP) ADP_Glo_Reagent->Kinase_Detection_Reagent incubate Luciferase Luciferase/ Luciferin Kinase_Detection_Reagent->Luciferase generates ATP Light Luminescent Signal Luciferase->Light

Figure 1: Workflow of the ADP-Glo™ Kinase Assay.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
CDK7/CyclinH1/MNAT1 Kinase Enzyme SystemPromegaVA7402-80°C
ADP-Glo™ Kinase AssayPromegaV9101-20°C and Room Temperature (see manual)
8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-oneN/AN/ARoom Temperature, desiccated
THZ1 (Positive Control Inhibitor)SelleckchemS7549-20°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650Room Temperature
Nuclease-Free WaterThermo FisherAM9937Room Temperature
Assay Plates, 384-well, white, flat bottomCorning3572Room Temperature

Experimental Protocols

Reagent Preparation

a. Test Compound and Control Inhibitor Stock Solutions:

  • Prepare a 10 mM stock solution of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one in 100% DMSO.

  • Prepare a 1 mM stock solution of the positive control inhibitor, THZ1, in 100% DMSO. Known IC50 values for THZ1 against CDK7 are in the low nanomolar range (e.g., 3.2 nM).[9]

  • Scientist's Note: DMSO is a common solvent for small molecules, but high concentrations can inhibit enzymatic reactions. The final DMSO concentration in the assay should be kept constant across all wells and ideally should not exceed 1%.

b. Kinase Reaction Buffer (1X):

  • The CDK7 enzyme system from Promega includes a 5X Reaction Buffer.[10] Thaw and dilute it to 1X with nuclease-free water. Keep on ice.

c. Enzyme and Substrate Preparation:

  • The CDK7/CyclinH1/MNAT1 Kinase Enzyme System includes the enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP).[10]

  • Enzyme Reconstitution: Briefly centrifuge the lyophilized enzyme vial to collect the powder at the bottom.[6][11][12][13][14] Reconstitute the enzyme in kinase reaction buffer to the desired concentration as per the manufacturer's data sheet. Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -80°C.

  • Substrate Solution: Prepare the substrate solution in 1X Kinase Reaction Buffer at the desired final concentration. A suitable substrate is CDKtide (Sequence: CKKKYSPTSPSYSPTSPSY-SPTSPS), which is derived from the C-terminus of RNA polymerase II.[15]

d. ADP-Glo™ Reagent and Kinase Detection Reagent:

  • Prepare these reagents according to the Promega technical manual immediately before use.[7][8][16] The Kinase Detection Reagent is light-sensitive and should be protected from light.

Assay Procedure

The following procedure is for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes.

a. Compound Dilution Series:

  • Perform a serial dilution of the 10 mM stock of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one and the 1 mM THZ1 stock in 100% DMSO to create a concentration range suitable for IC50 determination (e.g., 10-point, 3-fold dilutions).

b. Assay Plate Setup:

PlateLayout cluster_plate 384-Well Plate Layout Control_Max Max Signal (No Inhibitor, 1% DMSO) Control_Min Min Signal (No Enzyme) Positive_Control Positive Control (THZ1 Dilution Series) Test_Compound Test Compound (8-Bromo-... Dilution Series)

Figure 2: Example plate layout for IC50 determination.

c. Kinase Reaction:

  • Add 2.5 µL of the diluted test compound or control to the appropriate wells of the 384-well plate. For "Max Signal" wells, add 2.5 µL of a 1% DMSO solution.

  • Prepare a master mix of the CDK7 enzyme in 1X Kinase Reaction Buffer. Add 5 µL of this enzyme solution to all wells except the "Min Signal" (no enzyme) controls. For "Min Signal" wells, add 5 µL of 1X Kinase Reaction Buffer.

  • Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Prepare a master mix containing the substrate (e.g., CDKtide) and ATP in 1X Kinase Reaction Buffer.

  • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mix to all wells. The final reaction volume will be 10 µL.

  • Incubate the plate for 60 minutes at room temperature.

d. ADP Detection:

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

1. Data Normalization:

  • The raw luminescence data (Relative Light Units, RLU) should be normalized to percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))

  • RLU_sample: RLU from a well with inhibitor.

  • RLU_min: Average RLU from the "Min Signal" (no enzyme) wells.

  • RLU_max: Average RLU from the "Max Signal" (no inhibitor) wells.

2. IC50 Determination:

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[17][18]

Expected Results:

  • The positive control, THZ1, should yield a potent IC50 value in the nanomolar range, validating the assay's performance.[9][19]

  • The dose-response curve for 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one will reveal its inhibitory potency against CDK7. A low IC50 value suggests it is a potent inhibitor.

ParameterDescriptionExample Value (for THZ1)
IC50 Concentration for 50% inhibition of enzyme activity.~3.2 nM[9]
Hill Slope The steepness of the dose-response curve.~1.0
Max Inhibition The maximum percentage of inhibition achieved at high inhibitor concentrations.~100%

Trustworthiness and Self-Validation

To ensure the integrity of the results, this protocol incorporates several self-validating systems:

  • Positive Control: The use of a known potent CDK7 inhibitor like THZ1 confirms that the enzyme, substrate, and detection reagents are functioning correctly.

  • Negative Controls: The "Max Signal" (no inhibitor) and "Min Signal" (no enzyme) controls define the dynamic range of the assay.

  • Z'-Factor: For high-throughput screening applications, the Z'-factor can be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for screening.

Conclusion

This application note provides a detailed and robust protocol for evaluating the inhibitory potential of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one against the CDK7 kinase complex. By following this guide, researchers in drug discovery and development can obtain reliable data on the potency of this and other novel compounds, facilitating the identification of new therapeutic candidates targeting critical cancer pathways.

References

  • BPS Bioscience. (n.d.). CDK7 Assay Kit. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Kalan, R., et al. (2017). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. eLife, 6, e29623.
  • Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor.
  • UniProt Consortium. (n.d.). P50613 (CDK7_HUMAN). Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 7. Retrieved from [Link]

  • Wang, L., et al. (2015).
  • Krishgen Biosystems. (2023, July 19). How To: Correctly Reconstitute Lyophilised Reagents. Retrieved from [Link]

  • Sino Biological. (n.d.). Peptide Substrates: CDKtide. Retrieved from [Link]

  • Grebien, F., et al. (2015). Structural basis for CDK7 activation by MAT1 and Cyclin H. Proceedings of the National Academy of Sciences, 112(27), 8258-8263.
  • National Center for Biotechnology Information. (n.d.). Gene: CDK7 cyclin dependent kinase 7 [Homo sapiens (human)]. Retrieved from [Link]

  • Patel, H., et al. (2017). CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition. Clinical Cancer Research, 23(22), 6955–6967.
  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • CUSABIO. (n.d.). How to Properly Reconstitute Lyophilized Proteins?. Retrieved from [Link]

  • Akamine, P., et al. (2022). Discovery of Pongol, the Furanoflavonoid, as an Inhibitor of CDK7/Cyclin H/MAT1 and Its Preliminary Structure–Activity Relationship. ACS Omega, 7(51), 48184–48193.
  • Bio-Techne. (2018, November 17). How to Reconstitute Lyophilized Proteins [Video]. YouTube. Retrieved from [Link]

  • Future Fields. (2024, August 8). How to Reconstitute Lyophilized Proteins [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthetic procedure. We will delve into the critical aspects of the reaction, from precursor quality to reaction conditions and product purification, to help you consistently achieve high yields of your target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one in a question-and-answer format.

Q1: I am experiencing significantly low yields in my bromination reaction. What are the likely causes and how can I address them?

Low yields in the bromination of 2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one can stem from several factors. A systematic approach to troubleshooting is recommended.

A1: Troubleshooting Low Yields

1. Purity of the Starting Material: The quality of your starting material, 2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one, is paramount. Impurities can interfere with the bromination reaction. The precursor itself is typically synthesized in a two-step process from 3-methyl-1H-pyrazol-5-amine and ethyl acetimidate hydrochloride, followed by cyclization with diethyl carbonate.[1]

  • Recommendation: Ensure your starting material is fully characterized (¹H NMR, ¹³C NMR, LC-MS) and free of residual solvents or reagents from the previous steps. Recrystallization or column chromatography may be necessary if impurities are detected.

2. Choice and Quality of Brominating Agent: The choice of brominating agent and its quality are critical.

  • N-Bromosuccinimide (NBS): A common and effective reagent for this type of electrophilic aromatic substitution. Ensure your NBS is fresh and has been stored in a cool, dark, and dry place. Over time, NBS can decompose, leading to lower reactivity.

  • Liquid Bromine (Br₂): While highly reactive, it can be less selective and more hazardous to handle. If using Br₂, ensure it is fresh and handled with appropriate safety precautions.

3. Reaction Conditions:

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or chloroform is often used for brominations with NBS.[2][3] Ensure the solvent is anhydrous, as water can react with the brominating agent.

  • Temperature: Temperature control is crucial. Running the reaction at too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation. A good starting point is room temperature, with the option to gently heat if the reaction is sluggish.[2]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An insufficient reaction time will result in unreacted starting material, while an extended time may lead to the formation of di-brominated or other side products.

4. Work-up and Purification: Significant product loss can occur during the work-up and purification stages.[4]

  • Quenching: After the reaction is complete, quenching with an aqueous solution of a reducing agent like sodium thiosulfate is necessary to remove any remaining brominating agent.

  • Extraction: Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) are recommended.

  • Purification: Column chromatography is often required to separate the desired mono-brominated product from unreacted starting material and any di-brominated byproducts. Careful selection of the eluent system is key to achieving good separation.

Q2: My reaction is producing multiple spots on TLC, including what appears to be a di-brominated product. How can I improve the selectivity for the mono-brominated product?

The formation of multiple products, particularly di-brominated species, indicates a lack of selectivity in the bromination reaction.

A2: Improving Mono-bromination Selectivity

1. Stoichiometry of the Brominating Agent:

  • Recommendation: Carefully control the stoichiometry of the brominating agent. Start with 1.0 to 1.1 equivalents of NBS. Using a large excess of the brominating agent will significantly increase the likelihood of over-bromination.

2. Rate of Addition:

  • Recommendation: Add the brominating agent portion-wise or as a solution dropwise to the solution of the starting material.[4] This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, favoring mono-substitution.

3. Temperature Control:

  • Recommendation: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity. Higher temperatures can provide the activation energy for the second bromination to occur.

4. Monitoring the Reaction:

  • Recommendation: As mentioned previously, closely monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent further reaction to the di-brominated product.

Q3: The reaction seems to stall and does not go to completion, even after an extended period. What could be the issue?

A stalled reaction can be frustrating. Several factors could be at play.

A3: Addressing a Stalled Reaction

1. Reagent Purity and Activity:

  • Recommendation: The most common culprit is a degraded or impure brominating agent. Use a fresh bottle of NBS or purify the existing one. For other brominating agents, ensure their purity and proper storage.[5]

2. Solvent Quality:

  • Recommendation: Ensure your solvent is anhydrous. Water can consume the brominating agent. Use freshly distilled or commercially available anhydrous solvents.

3. Insufficient Activation:

  • Recommendation: Some bromination reactions require a radical initiator (e.g., AIBN or benzoyl peroxide) or an acid catalyst. However, for an activated heterocyclic system, this is less common. If the reaction is still stalling with fresh reagents, a small amount of a mild acid catalyst could be cautiously trialed.

4. Inadequate Mixing:

  • Recommendation: Ensure the reaction mixture is being stirred efficiently.[4] If the starting material has limited solubility in the chosen solvent, this can hinder the reaction rate.

Experimental Protocols

Synthesis of 2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one (Precursor)

This protocol is adapted from a reported synthesis.[1]

Step 1: Synthesis of the Amidine Intermediate

  • To a solution of potassium carbonate (10.57 g, 76.5 mmol) in water (25 mL) in a round-bottom flask, add ethyl acetimidate hydrochloride (5.86 g, 47.4 mmol).

  • Add ethyl acetate (38 mL) and stir the two-phase system vigorously for 5 minutes.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and transfer to a round-bottom flask containing 3-amino-5-methylpyrazole (2.48 g, 25.5 mmol).

  • Stir the mixture for 1 hour, monitoring by TLC until the starting material is consumed.

  • Add acetic acid (2.2 mL, 38.3 mmol). A white solid should precipitate.

  • After 30 minutes, filter the solid, wash with ethyl acetate, and dry under vacuum to yield the amidine salt.

Step 2: Cyclization to 2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one

  • To a solution of the amidine salt from the previous step in ethanol, add a base (e.g., sodium ethoxide).

  • Add diethyl carbonate and heat the mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • The product may precipitate upon cooling or require concentration and purification by recrystallization or column chromatography.

Optimized Bromination Protocol
  • Dissolve 2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C and then slowly warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed, quench the reaction by pouring it into an ice-cold aqueous solution of sodium thiosulfate.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to isolate the 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one.

Data Summary

Table 1: Recommended Reaction Parameters for Bromination

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Good selectivity, easier to handle than Br₂.
Stoichiometry 1.0 - 1.1 equivalentsMinimizes over-bromination.
Solvent Anhydrous DMF or ChloroformGood solubility for reactants, polar aprotic nature favors the reaction.[2][3]
Temperature 0 °C to Room TemperatureBalances reaction rate and selectivity.
Reaction Time Monitor by TLC/LC-MSEnsures reaction goes to completion without forming excessive byproducts.
Work-up Quench with aq. Na₂S₂O₃Removes excess brominating agent.

Visual Guides

Troubleshooting_Workflow start Low Yield Observed check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm sm_impure Starting Material Impure check_sm->sm_impure purify_sm Purify Starting Material (Recrystallization/Chromatography) sm_impure->purify_sm Yes sm_pure Starting Material Pure sm_impure->sm_pure No purify_sm->check_sm check_reagents Verify Reagent Quality (Fresh NBS) & Stoichiometry sm_pure->check_reagents reagents_bad Reagents Old or Incorrect Stoichiometry check_reagents->reagents_bad replace_reagents Use Fresh Reagents & Correct Stoichiometry reagents_bad->replace_reagents Yes reagents_good Reagents OK reagents_bad->reagents_good No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) replace_reagents->optimize_conditions reagents_good->optimize_conditions conditions_bad Suboptimal Conditions optimize_conditions->conditions_bad adjust_conditions Adjust Temperature, Monitor Closely conditions_bad->adjust_conditions Yes conditions_good Conditions Optimized conditions_bad->conditions_good No check_workup Review Work-up & Purification adjust_conditions->check_workup conditions_good->check_workup workup_loss Product Loss During Work-up/Purification check_workup->workup_loss refine_workup Refine Extraction & Chromatography workup_loss->refine_workup Yes end Improved Yield workup_loss->end No refine_workup->end

Caption: Troubleshooting workflow for low yield.

Reaction_Mechanism cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction SM 2,7-dimethylpyrazolo[1,5-a] triazin-4(3H)-one Intermediate Sigma Complex Intermediate SM->Intermediate + Br+ Product_side 8-Bromo Product Product 8-Bromo Product Intermediate->Product - H+ DiBromo_Intermediate Di-bromo Sigma Complex Product_side->DiBromo_Intermediate + Br+ (Excess) DiBromo_Product Di-bromo Byproduct DiBromo_Intermediate->DiBromo_Product - H+

Sources

Technical Support Center: Long-Term Storage of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive protocol for the long-term storage of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one, a key heterocyclic compound in contemporary research and development. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf-life.

Introduction

8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one is a specialized organic molecule with a complex heterocyclic scaffold. The stability of such compounds is paramount for their successful application in drug discovery and other scientific endeavors. Improper storage can lead to degradation, compromising the compound's purity and activity, and ultimately impacting experimental outcomes. This document outlines the best practices for the long-term storage of this compound, grounded in established principles of chemical safety and stability.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause degradation of this compound?

A1: The primary factors that can lead to the degradation of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one are exposure to moisture, light, and elevated temperatures. The triazinone ring contains a lactam functional group which is susceptible to hydrolysis in the presence of water. Furthermore, bromo-substituted aromatic compounds can be sensitive to light, potentially leading to photodecomposition.

Q2: I received the compound as a solid. How should I store the original container?

A2: The original, unopened container should be stored in a cool, dark, and dry place. A desiccator at room temperature is a suitable option. For longer-term storage, refrigeration (2-8 °C) in a desiccated environment is recommended. Always allow the container to equilibrate to room temperature before opening to prevent condensation.

Q3: What is the recommended procedure for preparing a stock solution?

A3: When preparing a stock solution, use a high-purity, anhydrous solvent in which the compound is soluble. It is advisable to prepare a concentrated stock solution to minimize the volume of solvent and potential impurities. Work in a fume hood and wear appropriate personal protective equipment (PPE).

Q4: How should I store stock solutions of the compound?

A4: Stock solutions should be stored in amber vials with tight-fitting caps to protect from light and evaporation. For short-term storage, refrigeration (2-8 °C) is generally acceptable. For long-term storage, aliquoting the stock solution into smaller, single-use vials and storing them in a freezer at -20 °C or -80 °C is the best practice. This minimizes freeze-thaw cycles which can degrade the compound.

Q5: I've noticed a change in the color of the solid compound over time. What should I do?

A5: A change in color is a visual indicator of potential degradation. If you observe this, it is recommended to re-analyze the compound for purity using an appropriate analytical method (e.g., HPLC, LC-MS) before use. If significant degradation is confirmed, the batch should be discarded.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced biological activity in experiments Compound degradation due to improper storage.Re-test the compound's purity. If degraded, use a fresh, properly stored sample. Review and improve storage conditions.
Precipitate formation in a stock solution upon thawing Poor solubility at low temperatures or solvent evaporation.Gently warm the solution and vortex to redissolve. If the precipitate remains, it may indicate degradation. Consider preparing a fresh stock solution.
Inconsistent experimental results Inconsistent compound concentration due to improper handling of stock solutions.Ensure stock solutions are thoroughly mixed before use. Use calibrated pipettes for accurate dispensing. Avoid repeated freeze-thaw cycles by aliquoting.

Long-Term Storage Protocol

This protocol is designed to ensure the long-term stability and integrity of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one.

Initial Receipt and Inspection
  • Upon receipt, visually inspect the container for any damage.

  • Record the date of receipt on the container.

  • Store the unopened container in a desiccator at room temperature until ready for use.

Storage of Solid Compound
  • Short-Term (up to 6 months): Store in a tightly sealed container inside a desiccator at room temperature (15-25 °C), protected from light.

  • Long-Term (over 6 months): Store in a tightly sealed container inside a desiccator at a refrigerated temperature (2-8 °C). The container should be placed in a secondary container to prevent accidental spills.

Preparation of Stock Solutions
  • Use anhydrous, high-purity solvents (e.g., DMSO, DMF).

  • Prepare a concentrated stock solution (e.g., 10 mM or higher) to minimize the impact of solvent impurities.

  • Work in a well-ventilated fume hood and wear appropriate PPE.

Storage of Stock Solutions
  • Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles.

  • Short-Term (up to 1 month): Store at 2-8 °C.

  • Long-Term (over 1 month): Store at -20 °C or -80 °C.

Handling and Use
  • Before opening, always allow containers stored at low temperatures to equilibrate to room temperature to prevent water condensation.

  • Use proper weighing and dispensing techniques to avoid contamination.

  • After dispensing, tightly reseal the container and return it to the appropriate storage conditions.

Storage Condition Summary

Storage Type Temperature Environment Duration
Solid (Unopened) Room Temperature (15-25°C)Dark, DryUntil opened
Solid (Opened, Short-Term) Room Temperature (15-25°C)Dark, Desiccated< 6 months
Solid (Opened, Long-Term) Refrigerated (2-8°C)Dark, Desiccated> 6 months
Stock Solution (Short-Term) Refrigerated (2-8°C)Dark, Airtight< 1 month
Stock Solution (Long-Term) Frozen (-20°C or -80°C)Dark, Airtight> 1 month

Visual Workflow for Compound Handling

G A Compound Received B Inspect Container A->B C Store Unopened Container (Cool, Dark, Dry) B->C D Prepare to Use C->D E Equilibrate to Room Temp D->E F Open in Controlled Environment E->F G Weigh Solid F->G H Prepare Stock Solution G->H I Store Solid Remainder (See Table) G->I J Aliquot Stock Solution H->J K Store Aliquots (See Table) J->K L Use in Experiment K->L

Validation & Comparative

A Comparative Guide to the Bioactivity of Pyrazolo[1,5-a]triazines: Evaluating 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one in Context

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolotriazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention from medicinal chemists due to its structural similarity to purines, the fundamental components of nucleic acids. This structural mimicry allows pyrazolotriazine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Extensive research has demonstrated their potential as anticancer, anti-inflammatory, antiviral, and enzyme inhibitory agents.[1][3] This guide provides a comparative analysis of the bioactivity of pyrazolotriazine derivatives, with a special focus on the potential therapeutic value of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one by contextualizing its structural features against experimentally validated analogs.

While specific experimental data for 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one is not extensively available in the public domain, a robust understanding of its potential bioactivity can be extrapolated from the well-documented structure-activity relationships (SAR) within the pyrazolo[1,5-a]triazine class. This guide will delve into the known anticancer and anti-inflammatory properties of related compounds, present standardized protocols for their evaluation, and offer a predictive assessment of the target compound.

The Pyrazolotriazine Core: A Versatile Pharmacophore

The pyrazolo[1,5-a]triazine nucleus is an isostere of purine, which allows it to function as an antimetabolite, interfering with nucleic acid synthesis and other purine-dependent pathways.[1] This inherent characteristic forms the basis for the diverse biological activities observed in this class of compounds. Different isomers of the pyrazolotriazine ring system exist, with the pyrazolo[1,5-a][4][5][6]triazine, pyrazolo[5,1-c][1][4][7]triazine, and pyrazolo[4,3-e][1][4][7]triazine scaffolds being prominent in drug discovery efforts.[1] The biological activity of these core structures can be significantly modulated by the nature and position of various substituents.

Anticancer Activity: A Primary Therapeutic Target

A substantial body of research has focused on the anticancer potential of pyrazolotriazine derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, lung, and leukemia.[4][6][8][9]

Comparative Anticancer Activity of Substituted Pyrazolotriazines

The following table summarizes the in vitro anticancer activity of several substituted pyrazolotriazine derivatives, providing a basis for our comparative analysis.

Compound IDPyrazolotriazine CoreSubstituentsCancer Cell LineIC50 (µM)Reference
Compound A Pyrazolo[4,3-e][1][4][7]triazine3-methyl-1-phenyl-5-phenylaminoColo2054[4]
Compound B Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][7]triazine sulfonamide (MM131)VariesHCT 1160.17-1.15[7]
Compound C 2-(dichloromethyl)pyrazolo[1,5-a][4][5][6]triazine derivativeVariesVariousGrowth Inhibition[8]
Compound D Pyrazolo[1,5-a]pyrimidine derivativeVariesMCF-7Moderate to High[3]
Predictive Analysis of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one

Based on the established SAR of pyrazolotriazines, the structural features of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one suggest potential anticancer activity:

  • 8-Bromo Substitution: The presence of a halogen, particularly bromine, at the 8-position can enhance lipophilicity, potentially improving cell membrane permeability and target engagement. Halogenated derivatives of other heterocyclic scaffolds have often shown potent anticancer activity.

  • 2,7-Dimethyl Substitution: Methyl groups can influence the electronic properties and steric hindrance of the molecule, which can affect its binding affinity to target proteins. The specific positioning of these methyl groups would be crucial in determining the overall activity.

  • 4(3H)-one Moiety: The keto group at the 4-position is a common feature in many bioactive pyrazolotriazines and can participate in hydrogen bonding interactions with biological targets.

It is plausible that 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one could exhibit cytotoxicity through mechanisms similar to other pyrazolotriazines, such as the inhibition of protein kinases (e.g., CDKs, Bcr-Abl) or enzymes involved in nucleotide metabolism like thymidine phosphorylase.[7][10]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, and pyrazolotriazine derivatives have emerged as potential anti-inflammatory agents.[1] Their mechanism of action in this context often involves the inhibition of key inflammatory mediators and signaling pathways.

Comparative Anti-inflammatory Activity of Pyrazolotriazine Analogs
Compound IDPyrazolotriazine CoreAssayActivityReference
Compound E Pyrazolo[1,5-a][4][5][6]triazine derivativeCOX-1/COX-2 InhibitionSignificant[1]
Compound F Pyrazolo[1,5-a]quinazoline derivativeLPS-induced NF-κB inhibitionIC50 < 50 µM[2]
Predictive Analysis of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one

The structural attributes of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one also point towards potential anti-inflammatory properties. The pyrazolo[1,5-a]triazine core itself is a key pharmacophore for this activity. The bromo and dimethyl substitutions could further modulate its potency and selectivity towards inflammatory targets such as cyclooxygenase (COX) enzymes or components of the NF-κB signaling pathway.[1][2]

Experimental Protocols for Bioactivity Evaluation

To empirically determine the bioactivity of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one and enable a direct comparison with other pyrazolotriazines, the following standardized protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form insoluble formazan crystals, which have a purple color. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one) and a positive control (e.g., doxorubicin) in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compounds & Controls B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance at 570nm G->H I Results H->I Calculate IC50 NFkB_Assay_Workflow A Seed Reporter Cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate 18-24h C->D E Measure Reporter Gene Activity D->E F Determine IC50 E->F

Caption: Workflow for the LPS-induced NF-κB inhibition assay.

Potential Mechanisms of Action

The bioactivity of pyrazolotriazines is often attributed to their ability to interact with specific enzymes and signaling pathways.

Pyrazolotriazine_MoA cluster_anticancer Anticancer Mechanisms cluster_antiinflammatory Anti-inflammatory Mechanisms Kinase Kinase Inhibition (CDK, Bcr-Abl, BTK) TP Thymidine Phosphorylase Inhibition Apoptosis Induction of Apoptosis DNA DNA Damage COX COX Enzyme Inhibition NFkB NF-κB Pathway Inhibition Pyrazolotriazine Pyrazolotriazine Derivatives Pyrazolotriazine->Kinase Pyrazolotriazine->TP Pyrazolotriazine->Apoptosis Pyrazolotriazine->DNA Pyrazolotriazine->COX Pyrazolotriazine->NFkB

Caption: Potential mechanisms of action for pyrazolotriazine derivatives.

Several studies have pointed towards the inhibition of various protein kinases as a key mechanism for the anticancer effects of pyrazolotriazines. [7]For instance, certain pyrazolo[4,3-e]t[1][4][7]riazine sulfonamides have shown inhibitory activity against Bcr-Abl and CDK2 kinases. [7]Furthermore, tricyclic pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][4][7]riazine derivatives have been found to induce DNA damage and apoptosis in cancer cells. [6][7]In the context of anti-inflammatory action, the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway are plausible mechanisms. [1][2]

Conclusion

While direct experimental evidence for the bioactivity of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one remains to be established, a comparative analysis based on the extensive research on the pyrazolotriazine scaffold provides a strong foundation for predicting its potential as a therapeutic agent. Its structural features suggest that it is a promising candidate for exhibiting both anticancer and anti-inflammatory properties. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions. Further synthesis and biological evaluation of this and related compounds are warranted to fully elucidate their therapeutic potential and advance the development of novel pyrazolotriazine-based drugs.

References

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[1][4][7]riazine Derivatives. National Institutes of Health. [Link]

  • Pyrazolo[1,5-a]t[4][5][6]riazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][4][7]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][4][7]riazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI. [Link]

  • The activity of pyrazolo[4,3-e]t[1][4][7]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][4][7]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. National Institutes of Health. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. National Institutes of Health. [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. National Center for Biotechnology Information. [Link]

  • 2-(Dichloromethyl)pyrazolo[1,5-a]t[4][5][6]riazines: synthesis and anticancer activity. ResearchGate. [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[1][4][7]riazine Derivatives. ResearchGate. [Link]

  • Synthesis, Electronic Structure and Anti-Cancer Activity of the Phenyl Substituted Pyrazolo[1,5-a]t[4][5][6]riazines. Bentham Science. [Link]

  • Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals. [Link]

  • Cytotoxicity Assessment of Spirocyclic Oximes. JoVE. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Structure−Activity Relationships of 8-(Pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: Potent, Orally Bioavailable Corticotropin Releasing Factor Receptor-1 (CRF1) Antagonists. ACS Publications. [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit. [Link]

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing. [Link]

  • Synthesis and Antiproliferative Evaluation of pyrazolo[1,5-a]-1,3,5-triazine Myoseverin Derivatives. PubMed. [Link]

  • Synthesis of pyrazolo[1,5-a]t[4][5][6]riazine derivatives as inhibitors of thymidine phosphorylase. PubMed. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][4][7]riazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, primarily due to its bioisosteric relationship with purines, the building blocks of DNA and RNA. This structural mimicry allows compounds based on this scaffold to interact with a wide range of biological targets, including kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one and its analogs, with a focus on their potential as kinase inhibitors. By examining the impact of structural modifications on biological activity, we aim to provide a framework for the rational design of more potent and selective therapeutic agents.

The Pyrazolo[1,5-a]triazine Core: A Versatile Scaffold for Kinase Inhibition

The pyrazolo[1,5-a]triazine core is a bicyclic heteroaromatic system that has been successfully employed in the development of inhibitors for various kinases, including Cyclin-Dependent Kinase 7 (CDK7).[4][5] CDK7 is a key regulator of the cell cycle and transcription, making it an attractive target for anticancer drug development.[5] The general structure of the pyrazolo[1,5-a]triazin-4(3H)-one scaffold allows for substitutions at multiple positions, primarily at the C2, C7, and C8 positions, as well as on the nitrogen atom at position 3. These modifications can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of substitutions at key positions of the pyrazolo[1,5-a]triazin-4(3H)-one scaffold on its biological activity, drawing insights from studies on related analogs.

The Significance of the 8-Position: A Gateway to Potency

The 8-position of the pyrazolo[1,5-a]triazine ring system is a critical site for modification to enhance biological activity. Introduction of a bromine atom at this position, as in the parent compound of this guide, serves as a valuable synthetic handle for introducing further diversity through cross-coupling reactions.[2]

Studies on related pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-ones as thymidine phosphorylase inhibitors have demonstrated that substitution at the 8-position with a phenyl ring bearing electron-withdrawing groups at the para-position leads to a significant increase in inhibitory activity.[1] For instance, a para-substituted pentafluorosulfur group on the phenyl ring at C8 resulted in a compound with an IC50 value of 0.04 µM, which was approximately 800 times more potent than the lead compound.[1] This suggests that the electronic properties of the substituent at the 8-position play a crucial role in target engagement.

In the context of kinase inhibition, particularly CDK7, the 8-position is often occupied by larger, more complex moieties. A recent study on indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives as CDK7 inhibitors highlights the importance of this position for achieving high potency.[4][5]

Comparative Analysis of 8-Substituted Analogs as CDK7 Inhibitors
Compound ID8-SubstituentSUIT 2.28 IC50 (µM)[4][5]PATU-T IC50 (µM)[4][5]PANC-1 IC50 (µM)[4][5]
1 Indol-5-yl0.490.550.61
2 1H-Indazol-5-yl0.330.390.45
3 1H-Pyrrolo[2,3-b]pyridin-5-yl0.190.220.28
4 1H-Indol-6-yl1.251.381.58

Key SAR Insights from the Comparative Data:

  • Heteroaromatic Substituents are Favorable: The data clearly indicates that the presence of a heteroaromatic ring system at the 8-position is crucial for potent anticancer activity.

  • Nitrogen Position Matters: A comparison between the indol-5-yl (Compound 1 ) and the 1H-indazol-5-yl (Compound 2 ) analogs suggests that the precise arrangement and number of nitrogen atoms in the heteroaromatic ring can influence potency. The indazolyl group, with an additional nitrogen atom, confers slightly higher activity.

  • Fused Ring Systems Enhance Potency: The most potent compound in this series, Compound 3 , features a 1H-pyrrolo[2,3-b]pyridin-5-yl (7-azaindole) substituent. This suggests that expanding the heteroaromatic system at the 8-position can lead to improved interactions with the biological target.

  • Attachment Point is Critical: The significant drop in activity observed when moving the attachment point on the indole ring from the 5-position (Compound 1 ) to the 6-position (Compound 4 ) underscores the importance of the substituent's orientation for optimal binding.

Based on these findings, it is reasonable to hypothesize that for 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one, replacement of the bromine with various heteroaromatic moieties via cross-coupling reactions would be a promising strategy to develop potent kinase inhibitors.

The Role of Substituents at the 2- and 7-Positions

The 2- and 7-positions of the pyrazolo[1,5-a]triazine core also offer opportunities for modification. In the parent compound of this guide, these positions are occupied by methyl groups. While the cited study on CDK7 inhibitors does not explore variations at these specific positions, the presence of small alkyl groups is a common feature in many kinase inhibitors, often contributing to favorable hydrophobic interactions within the ATP-binding pocket of the kinase.

Further exploration of the SAR at these positions could involve the introduction of other small alkyl groups, cycloalkyl groups, or even polar functionalities to probe for additional interactions and potentially enhance selectivity.

Experimental Methodologies

To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential. The following sections outline the key assays used in the evaluation of pyrazolo[1,5-a]triazine analogs.

Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines

A convenient and efficient method for the synthesis of 8-substituted pyrazolo[1,5-a][1][2][3]triazines, including 8-bromo derivatives, involves a microwave-assisted sequential one-pot approach.[6]

Step-by-step Methodology:

  • Chlorination: The starting 2-(methylsulfanyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-one is treated with a dehydrating and chlorinating agent such as phosphorus oxychloride (POCl3) under microwave irradiation to yield the 4-chloro intermediate.[7]

  • Bromination: The crude 4-chloro intermediate is then reacted with a brominating agent like N-bromosuccinimide (NBS) under microwave irradiation to introduce the bromine atom at the 8-position.[7]

  • Cross-Coupling: The resulting 8-bromo-4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazine can then be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce a diverse range of substituents at the 8-position.[2]

  • Hydrolysis/Amination: Finally, the 4-chloro group can be hydrolyzed to the desired 4(3H)-one or reacted with various amines to generate 4-amino analogs.

Synthesis_Workflow Start 2-(Methylsulfanyl)pyrazolo [1,5-a]-1,3,5-triazin-4(3H)-one Chlorination Chlorination (POCl3, Microwave) Start->Chlorination Intermediate1 4-Chloro Intermediate Chlorination->Intermediate1 Bromination Bromination (NBS, Microwave) Intermediate1->Bromination Intermediate2 8-Bromo-4-chloro Intermediate Bromination->Intermediate2 CrossCoupling Palladium-Catalyzed Cross-Coupling Intermediate2->CrossCoupling Intermediate3 8-Substituted-4-chloro Intermediate CrossCoupling->Intermediate3 FinalStep Hydrolysis or Amination Intermediate3->FinalStep Product 8-Substituted-pyrazolo[1,5-a] triazin-4(3H)-one/amine Analogs FinalStep->Product

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer drugs.[2]

Step-by-step Methodology:

  • Cell Seeding: Cancer cells (e.g., SUIT 2.28, PATU-T, PANC-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization: The plates are incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals. A solubilization solution is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Treatment Treat with Test Compounds Start->Treatment Incubation1 Incubate for 72 hours Treatment->Incubation1 MTT_Addition Add MTT Solution Incubation1->MTT_Addition Incubation2 Incubate for Formazan Formation MTT_Addition->Incubation2 Solubilization Add Solubilization Solution Incubation2->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate Cell Viability and IC50 Measurement->Analysis Result Determine Compound Potency Analysis->Result

CDK7 Kinase Inhibition Assay

To directly assess the inhibitory activity of the compounds against the target kinase, an in vitro kinase assay is performed.

Step-by-step Methodology:

  • Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the recombinant CDK7 enzyme, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).[8]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion and Future Directions

The pyrazolo[1,5-a]triazin-4(3H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship data, particularly from studies on CDK7 inhibitors, strongly suggests that the 8-position is a key determinant of potency. The introduction of diverse, and often complex, heteroaromatic substituents at this position is a validated strategy for enhancing biological activity. The 8-bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one core is an excellent platform for exploring this chemical space through modern synthetic methodologies like palladium-catalyzed cross-coupling reactions.

Future research in this area should focus on a systematic exploration of the chemical space around the 8-position of the 2,7-dimethylated scaffold. A library of analogs with diverse electronic and steric properties at this position should be synthesized and screened against a panel of kinases to identify potent and selective inhibitors. Furthermore, optimization of the substituents at the 2- and 7-positions could lead to improved pharmacokinetic profiles and overall drug-like properties. The integration of computational modeling and structure-based drug design will be invaluable in guiding these efforts and accelerating the discovery of new therapeutic candidates.

References

  • Ng, Z. L., et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 459-473. [Link]

  • Pateriya, S., et al. (2024). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. [Link]

  • Bessonov, T., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(03), 367-374. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Krystof, V., et al. (2023). A novel pyrazolo[1,5-a]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy, 161, 114492. [Link]

  • Elie, J., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Molecules, 26(12), 3540. [Link]

  • El-Gamal, M. I., et al. (2018). Preparation and biological evaluations of new pyrazolo[1,5-a]-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 26(1), 125-136. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2008). Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Journal of Heterocyclic Chemistry, 45(4), 923-946. [Link]

  • Di Miceli, M., et al. (2024). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. PubMed. [Link]

  • Elie, J., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. MDPI. [Link]

  • Marschall, M., et al. (2015). A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentrations. Antimicrobial Agents and Chemotherapy, 59(4), 2225-2234. [Link]

  • Patel, H., et al. (2020). Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer. Molecular Cancer Research, 18(11), 1675-1686. [Link]

  • Aurigene Discovery Technologies Limited. (2016). Pyrazolo[1,5-a][1][2][3]triazine and pyrazolo[1,5-a]pyrimidine derivatives useful as cdk inhibitors. Patsnap Eureka. [Link]

  • Di Miceli, M., et al. (2024). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. IRIS. [Link]

  • Wang, Y., et al. (2022). CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer. Journal of Experimental & Clinical Cancer Research, 41(1), 261. [Link]

  • Battistutta, R., et al. (2011). Structure-based design and synthesis of novel macrocyclic pyrazolo[1,5-a][1][2][3]triazine compounds as potent inhibitors of protein kinase CK2 and their anticancer activities. Journal of Medicinal Chemistry, 54(1), 241-251. [Link]

Sources

A Comparative Guide to the Antineoplastic Activity of Pyrazolo[1,5-a]triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down many synthetic avenues, with nitrogen-containing heterocyclic compounds consistently emerging as a promising scaffold. Among these, the pyrazolo[1,so-a]triazine core has garnered significant attention for its versatile biological activities. This guide provides a comprehensive comparison of the antineoplastic properties of various pyrazolo[1,5-a]triazine derivatives, drawing upon recent experimental data to offer researchers, scientists, and drug development professionals a detailed overview of this burgeoning class of potential cancer therapeutics. We will delve into the cytotoxic profiles, mechanisms of action, and structure-activity relationships of key derivatives, providing a framework for future research and development in this area.

The Pyrazolo[1,5-a]triazine Scaffold: A Privileged Structure in Oncology Research

The pyrazolo[1,5-a]triazine system is a fused bicyclic heterocycle that can be considered a purine bioisostere. This structural similarity to the building blocks of DNA and RNA allows derivatives of this scaffold to interact with a variety of biological targets implicated in cancer progression, including protein kinases and the machinery of cell division. The versatility of its synthesis allows for the introduction of a wide range of substituents, enabling the fine-tuning of its pharmacological properties.

Comparative Analysis of Antineoplastic Activity

Recent research has illuminated the anticancer potential of several distinct series of pyrazolo[1,5-a]triazine derivatives. Here, we compare two prominent classes: the 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines and the indolyl/7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazines.

2-(Dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines: Broad-Spectrum Cytotoxicity

A significant study by Velihina and colleagues in 2020 explored the in vitro anticancer activity of a series of 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60)[1]. Out of 26 compounds tested, five demonstrated notable growth inhibition against various cancer cell types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer[1].

The most promising of these compounds, designated 3ba, 3bb, 3ca, 3fa, and 3fb, exhibited significant growth inhibitory effects[1]. The COMPARE analysis, a bioinformatics tool used by the NCI to identify potential mechanisms of action by comparing the pattern of cellular sensitivity to a database of known anticancer agents, revealed that for most of these compounds, there were no correlations with existing drugs. This suggests a potentially novel mechanism of antineoplastic activity for this class of pyrazolo[1,5-a][1][2][3]triazines[1]. However, compound 3fa showed a correlation with Fluorouracil, an antimetabolite that inhibits DNA synthesis[1].

Table 1: Growth Inhibition (GI50) of Selected 2-(Dichloromethyl)pyrazolo[1,5-a][1][2][3]triazine Derivatives against Sensitive Cancer Cell Lines [1]

CompoundCell LineCancer TypeGI50 (µM)
3ba NCI-H226Non-Small Cell Lung< 0.01
UO-31Renal< 0.01
3bb SRLeukemia0.04
HOP-92Non-Small Cell Lung0.04
3ca NCI-H522Non-Small Cell Lung0.02
COLO 205Colon0.03
3fa HL-60(TB)Leukemia0.04
NCI-H322MNon-Small Cell Lung0.05
3fb HCC-2998Colon< 0.01
ACHNRenal< 0.01

GI50: The concentration of the compound that causes 50% growth inhibition.

The chemical structures of these promising 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazine derivatives are depicted below.

cluster_3ba Compound 3ba cluster_3bb Compound 3bb cluster_3ca Compound 3ca cluster_3fa Compound 3fa cluster_3fb Compound 3fb node_3ba node_3ba node_3bb node_3bb node_3ca node_3ca node_3fa node_3fa node_3fb node_3fb

Caption: Chemical structures of lead 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines.

Indolyl and 7-Aza-indolyl Pyrazolo[1,5-a]-1,3,5-triazines: Potent CDK7 Inhibitors

Another promising series of pyrazolo[1,5-a]triazine derivatives are those bearing indolyl and 7-aza-indolyl substituents. A recent study highlighted their potential as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and the cell cycle, in pancreatic ductal adenocarcinoma (PDAC) models[4][5]. Out of 33 synthesized compounds, eight displayed remarkable cytotoxicity against PDAC cell lines, with IC50 values in the sub-micromolar to low micromolar range[4].

The two most active compounds from this series demonstrated potent activity in both gemcitabine-resistant and primary PDAC cells[4]. Their mechanism of action was elucidated to involve the induction of apoptosis and disruption of the cell cycle, consistent with the inhibition of CDK7[4]. Furthermore, these compounds were shown to significantly reduce the viability of 3D spheroidal cultures of pancreatic cancer cells, a model that more closely mimics the in vivo tumor microenvironment[4][5].

Table 2: Cytotoxicity (IC50) of Lead Indolyl/7-Aza-indolyl Pyrazolo[1,5-a]-1,3,5-triazine Derivatives against Pancreatic Cancer Cell Lines [4]

CompoundSUIT 2.28 (µM)PATU-T (µM)PANC-1 (µM)
Lead Compound 1 0.250.190.33
Lead Compound 2 1.580.891.24

IC50: The concentration of the compound that causes 50% inhibition of cell viability.

The proposed mechanism of action for these CDK7 inhibitors is illustrated in the following diagram.

cluster_pathway CDK7 Inhibition Pathway Pyrazolo_triazine Indolyl Pyrazolo[1,5-a]triazine CDK7 CDK7 Pyrazolo_triazine->CDK7 Inhibition Transcription Transcription Elongation CDK7->Transcription Phosphorylation CellCycle Cell Cycle Progression (G1/S) CDK7->CellCycle Phosphorylation Transcription->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Caption: Proposed mechanism of action for indolyl pyrazolo[1,5-a]triazine derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section outlines the key experimental methodologies employed in the cited studies.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a well-established method for identifying and characterizing novel anticancer agents. The protocol involves the following steps:

  • Cell Culture: The 60 different human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.

  • Cell Plating: Cells are inoculated into 96-well microtiter plates.

  • Compound Addition: After a 24-hour pre-incubation period, the compounds are added to the plates at various concentrations.

  • Incubation: The plates are incubated for 48 hours at 37°C, 5% CO2, and 100% humidity.

  • Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability. The absorbance is read on an automated plate reader.

  • Data Analysis: The GI50 (Growth Inhibition 50) is calculated, which is the drug concentration resulting in a 50% reduction in the net protein increase.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazolo[1,5-a]triazine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

CDK7 Kinase Activity Assay

The inhibitory effect on CDK7 can be assessed using various in vitro kinase assays. A common method is an enzyme-linked immunosorbent assay (ELISA)-based assay.

  • Plate Coating: A plate is coated with a substrate for CDK7.

  • Kinase Reaction: Recombinant CDK7 enzyme is incubated with the pyrazolo[1,5-a]triazine inhibitor and ATP in a reaction buffer.

  • Phosphorylation: The kinase reaction allows for the phosphorylation of the substrate.

  • Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A substrate for the enzyme on the secondary antibody is added to produce a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound.

Conclusion and Future Directions

The pyrazolo[1,5-a]triazine scaffold represents a fertile ground for the discovery of novel antineoplastic agents. The 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines have demonstrated broad-spectrum cytotoxicity with a potentially novel mechanism of action, warranting further investigation into their specific molecular targets. In parallel, the indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazines have emerged as potent and specific inhibitors of CDK7, a high-value target in oncology, particularly for challenging malignancies like pancreatic cancer.

Future research should focus on several key areas. For the 2-(dichloromethyl) derivatives, target deconvolution studies are crucial to elucidate their mechanism of action. For the CDK7 inhibitors, further optimization of their pharmacokinetic and pharmacodynamic properties is necessary to advance them towards in vivo studies and potential clinical development. Furthermore, exploring the vast chemical space around the pyrazolo[1,5-a]triazine core through medicinal chemistry efforts will undoubtedly lead to the discovery of even more potent and selective anticancer agents. The comparative data and experimental frameworks provided in this guide aim to facilitate and inspire these future endeavors in the fight against cancer.

References

  • Velihina, Y. S., Pil'o, S. G., Zyabrev, V. S., et al. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines: synthesis and anticancer activity. Biopolymers and Cell, 36(1), 61-74. [Link]

  • Kciuk, M., Mujwar, S., Marciniak, B., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][7]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 28(3), 1369. [Link]

  • Gornowicz, A., Szymanowska, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][7]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 27(12), 3761. [Link]

  • Szymanowska, A., Gornowicz, A., et al. (2024). The activity of pyrazolo[4,3-e][1][6][7]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][7]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351315. [Link]

  • Mojzych, M. (2021). Cytotoxic activity of some Pyrazolo[4,3-e][1][6][7]Triazines against human cancer cell lines. ResearchGate. [Link]

  • Mojzych, M., & Gornowicz, A. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][6][7]triazine Derivatives. Molecules, 25(23), 5756. [Link]

  • Schenone, S., Radi, M., Musumeci, F., et al. (2021). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry–A European Journal, 27(41), 10696-10707. [Link]

  • Gornowicz, A., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences, 23(11), 5892. [Link]

  • Schenone, S., Radi, M., Musumeci, F., et al. (2021). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry–A European Journal, 27(41), 10696-10707. [Link]

  • Gornowicz, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][7]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activi. Semantic Scholar. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Definitive Safety and Handling Protocol for 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1][2][3]triazin-4(3H)-one

This guide provides comprehensive safety and handling protocols for 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1][2]triazin-4(3H)-one (CAS No. 55457-59-5). As a novel or poorly characterized compound, its toxicological properties are not fully established. Therefore, this protocol is grounded in the principles of chemical risk assessment, treating the substance as potentially hazardous and requiring stringent controls to ensure personnel safety.

Immediate Safety Briefing: A Precautionary Approach

Given the absence of comprehensive hazard data, 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1][2]triazin-4(3H)-one must be handled as a substance of unknown toxicity. The foundational principle is the minimization of all potential routes of exposure—inhalation, skin contact, eye contact, and ingestion.

Core Safety Mandates:

  • Assume Potential Bioactivity: The pyrazolo[1,5-a][1][2]triazine scaffold is known to be biologically active. Derivatives have shown potent cytotoxicity in research settings.[3][4]

  • Avoid Dust Generation: The compound is a solid, making inhalation of fine particulates a primary exposure risk.[2] All handling of the solid must be conducted in a manner that prevents aerosolization.

  • Utilize Engineering Controls: All operations involving this compound must be performed within a certified chemical fume hood or other suitable containment enclosure.

  • Mandatory Personal Protective Equipment (PPE): Full, appropriate PPE is required at all times when handling this compound.

Hazard Identification and Risk Assessment

A formal Globally Harmonized System (GHS) classification for this specific compound is not publicly available. However, a risk assessment based on its chemical structure and related compounds necessitates a high degree of caution. The objective of a chemical risk assessment is to use available data to inform safe handling practices, especially when information is incomplete.[5]

Structural Alerts and Potential Hazards:

  • Heterocyclic Core: The pyrazolotriazine core is found in molecules designed for biological activity, including cytotoxicity.[3][6] This suggests the compound could be a potent enzyme inhibitor or interfere with cellular processes.

  • Brominated Organic Compound: While many brominated compounds are stable, they can be reactive and may pose hazards upon decomposition (e.g., release of hydrogen bromide).[7] They are also frequently investigated for their biological effects.

  • General Chemical Irritants: Based on analogous heterocyclic compounds, there is a potential for skin, eye, and respiratory tract irritation.

The following table summarizes the known information and the inferred risks that dictate the required safety protocols.

ParameterAvailable DataInferred Risk & Rationale
GHS Classification Not availableHigh Uncertainty. Assume potential for acute toxicity, skin/eye irritation, and specific target organ toxicity based on analogous structures.
Physical Form Solid[2]Inhalation Hazard. Fine dust can be easily inhaled. Operations must prevent dust generation.
Molecular Formula C₇H₇BrN₄O[1]Indicates the presence of a bromine atom and a nitrogen-rich heterocyclic system, common in bioactive molecules.
Biological Activity No specific data. Related pyrazolotriazine derivatives show potent cytotoxic and anti-migratory activity in cancer cell lines.[3][4][6]Potential Cytotoxicity. Must be handled with containment to prevent exposure, as it may be harmful to cells.
Transport Information Some suppliers classify as non-hazardous for transport.[2]Low Immediate Reactivity Hazard. This suggests it is stable under normal transport conditions but does not preclude biological hazards upon exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure.

Mandatory PPE Ensemble:

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield. Standard safety glasses are insufficient.

  • Hand Protection: Use nitrile gloves (minimum thickness of 5 mil) as an inner layer and a second pair of chemical-resistant gloves (e.g., butyl rubber or thicker nitrile) as an outer layer. Change gloves immediately if contamination is suspected.

  • Body Protection: A flame-resistant laboratory coat is required. For operations with a higher risk of spillage, a chemically impermeable apron should be worn over the lab coat.

  • Respiratory Protection: When handling the solid powder outside of a certified containment system (not recommended), a NIOSH-approved respirator with P100 (particulate) cartridges is required. For most operations within a fume hood, proper hood function should provide adequate respiratory protection.[8]

Workflow for Donning and Doffing PPE

Proper sequence is critical to prevent cross-contamination.

PPE_Workflowcluster_donningDonning Sequence (Clean Area)cluster_doffingDoffing Sequence (At Exit)Don1Wash HandsDon2Lab CoatDon1->Don2Don3Inner GlovesDon2->Don3Don4Outer GlovesDon3->Don4Don5Goggles & Face ShieldDon4->Don5Doff1Remove Outer GlovesDoff2Remove Lab Coat & ApronDoff1->Doff2Doff3Wash HandsDoff2->Doff3Doff4Remove Goggles & Face ShieldDoff3->Doff4Doff5Remove Inner GlovesDoff4->Doff5Doff6Final Hand WashDoff5->Doff6

Caption: PPE Donning and Doffing Workflow

Safe Handling and Operational Plan

Engineering controls are the primary method for exposure mitigation.

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area within a chemical fume hood for the experiment. Ensure the hood has been recently certified and is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Weighing the Compound:

    • Perform all weighing operations within the fume hood or a dedicated containment balance enclosure.

    • Use a micro-spatula to carefully transfer the solid. Avoid scooping actions that could create airborne dust.

    • Close the container immediately after dispensing.

  • Dissolving the Compound:

    • Add solvent to the vessel containing the pre-weighed solid slowly to avoid splashing.

    • Keep the vessel covered as much as possible during dissolution (e.g., with a watch glass or septum).

  • Conducting Reactions:

    • All transfers of solutions containing the compound must be performed using appropriate tools (e.g., cannulas, syringes) to minimize aerosol generation.

    • Ensure all reaction glassware is properly secured and monitored.

  • Post-Experiment Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

    • Decontaminate all glassware by rinsing with a suitable solvent, collecting the rinsate as hazardous waste before standard washing.

Emergency and Spill Response

Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Spill Management:

  • Small Spill (in fume hood):

    • Ensure the fume hood is operational.

    • Wearing full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).

    • Carefully scoop the material into a labeled, sealed container for hazardous waste.

    • Wipe the area with a damp cloth (using an appropriate solvent), and place the cloth in the waste container.

  • Large Spill (or any spill outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent entry into the affected area.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.

Storage and Disposal Plan

Storage:

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[10][11]

  • Store in a locked cabinet or a location with restricted access.

Disposal:

  • All waste materials, including unused compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Do not dispose of this chemical down the drain or in general trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's EHS department for specific procedures.

References

  • Cilibrizzi, A., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models.
  • Chemsigma. (n.d.). 8-Bromo-2,7-dimethylpyrazolo[1,5-a][1][2]triazin-4(3H)-one [55457-59-5]. Retrieved from [Link]

  • ResearchGate. (2023, August 5). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Retrieved from [Link]

  • De Rop, V., et al. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • National Research Council. (2007). Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment.
  • Levaya, Y., et al. (2026, January 15). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
  • Simon Fraser University. (n.d.). Chemical safety: Risk assessment. Retrieved from [Link]

  • Government of Canada. (2023, March 5). Risk assessment of chemical substances. Retrieved from [Link]

  • Tashkent Medical Academy. (n.d.).
  • Baran Lab. (2021, April 14). 2021 Heterocyclic chemistry - Lecture 4. YouTube.
  • American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Risk Evaluations for Existing Chemicals under TSCA. Retrieved from [Link]

  • National University of Singapore Faculty of Science. (n.d.). Recent Advances in Bromination Reactions. Retrieved from [Link]

  • IRIS Institutional Research Information System. (2023).
  • PubChem. (n.d.). 8-(4-bromo-2,6-dimethoxyphenyl)-N,N-bis(2-methoxyethyl)-2,7-dimethylpyrazolo[1,5-a][1][2]triazin-4-amine. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Reactant of Route 2
8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.